1,4-Dichlorophthalazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dichlorophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCNAEMHGMYADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049306 | |
| Record name | 1,4-Dichlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4752-10-7 | |
| Record name | 1,4-Dichlorophthalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4752-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dichlorophthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004752107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dichlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dichlorophthalazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DICHLOROPHTHALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OW60266KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1,4-Dichlorophthalazine from Phthalhydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 1,4-dichlorophthalazine, a critical building block in medicinal chemistry, from its common precursor, phthalhydrazide (B32825) (phthalazin-1,4-dione).[1][2] The document details established experimental protocols, summarizes quantitative data, and presents visualizations of the reaction pathway and general workflow. The methodologies described herein are based on robust and scalable chemical transformations, primarily focusing on the chlorination of the phthalhydrazide core.
Introduction
This compound is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of various biologically active molecules.[1][2] Its two reactive chlorine atoms serve as handles for introducing diverse functionalities through nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the construction of compound libraries for drug discovery.[3] The most common and direct synthetic route to this compound involves the chlorination of phthalhydrazide. This process has evolved from using harsh, stoichiometric chlorinating agents to more refined, catalytic methods that offer milder conditions and improved yields.
Reaction Pathway and Mechanism
The conversion of phthalhydrazide to this compound is a chlorination reaction that transforms the diketone functionality of the starting material into a dichloroaromatic system. The reaction is typically achieved by heating phthalhydrazide with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1] The lactam-lactim tautomerism of the phthalhydrazide is key to the reaction, where the enol form is chlorinated. The use of catalysts or bases such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction.[4]
Experimental Protocols
Two primary protocols are detailed below, representing common variations in solvent and reaction conditions.
Protocol 1: Chlorination using Phosphorus Oxychloride
This widely used protocol employs phosphorus oxychloride as both the solvent and chlorinating agent.
Materials:
-
Phthalhydrazide (Phthalazin-1,4-dione)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Distilled water
-
Reaction flask with reflux condenser
-
Heating mantle
-
Stir plate and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a fume hood, add phthalhydrazide (1.0 eq, e.g., 1.68 g, 10 mmol) to a round-bottom flask containing phosphorus oxychloride (e.g., 15 mL).[1]
-
Stir the mixture and heat it to reflux (approximately 110°C) for 1 hour.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Carefully and slowly, pour the reaction mixture onto a beaker of crushed ice with constant stirring.[1] Caution: This is an exothermic reaction and will release HCl gas.
-
Continue stirring for 10-15 minutes until the ice has melted and a precipitate has formed.[1]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[1]
-
Wash the filter cake thoroughly with distilled water until the filtrate is neutral.[1]
-
Dry the resulting white to pale yellow solid in a vacuum oven to afford this compound.[1] The crude product can be further purified by recrystallization if necessary.[3]
Protocol 2: Catalytic Chlorination in Acetonitrile (B52724)
This protocol utilizes a catalytic amount of a base in a solvent, offering milder conditions.
Materials:
-
Phthalhydrazide (Phthalazin-1,4-dione)
-
Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (B1173362) (PCl₃)
-
Acetonitrile (anhydrous)
-
4-Dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Standard reaction glassware for reflux under an inert atmosphere
Procedure:
-
Suspend phthalhydrazide (1.0 eq) in anhydrous acetonitrile (5-8 times the weight of the phthalhydrazide) in a flask under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Add a catalytic amount of DMAP or DBU (0.01-0.1 eq).[4]
-
Heat the suspension to 40-60°C.[4]
-
Add phosphorus oxychloride or phosphorus trichloride (approx. 2.0 eq) dropwise to the stirred mixture over several hours.[3][4]
-
After the addition is complete, heat the reaction mixture to reflux and stir for 4-10 hours, monitoring by TLC.[4]
-
Cool the mixture to room temperature and quench by pouring it onto crushed ice.[3]
-
Neutralize the mixture with a saturated sodium bicarbonate solution.[3]
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield the final product.[3]
General Experimental Workflow
The synthesis of this compound from phthalhydrazide follows a standardized laboratory procedure, as illustrated below.
Data Presentation
Table 1: Comparison of Reaction Conditions
| Protocol | Chlorinating Agent | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Reported Yield | Reference |
| 1 | POCl₃ | POCl₃ (neat) | None | 110 | 1 | ~90% | [1] |
| 2 | PCl₃ | Acetonitrile | DMAP / DBU | Reflux | 4-10 | High | [4] |
| 3 | POCl₃ / DMF | DMF | None | 80 | 2-4 | 90% | [5] |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₄Cl₂N₂ | [6][7] |
| Molecular Weight | 199.04 g/mol | [8][9] |
| Appearance | White to pale yellow solid | [2][6] |
| Melting Point | 160-164 °C | [1][5] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.74–7.76 (m, 2H), 7.85–7.87 (m, 2H) | [5] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 125.86 (2C), 127.21 (2C), 134.49 (2C), 155.03 (2C) | [5] |
| Mass Spec. (EI) | m/z 198 (M⁺), 200 (M⁺+2), 202 (M⁺+4) | [5] |
| IR (KBr, cm⁻¹) | Aromatic C-H stretch (~3050), C=C/C=N stretches (1600-1400) | [5] |
Conclusion
The synthesis of this compound from phthalhydrazide is a well-established and efficient transformation crucial for the advancement of medicinal chemistry research. The protocols outlined in this guide offer reliable methods for producing this key intermediate on a laboratory scale. The choice between a neat phosphorus oxychloride method and a catalyzed reaction in a solvent allows for flexibility based on available resources, desired purity, and scale. The provided analytical data serves as a benchmark for product characterization, ensuring the quality of the material for subsequent synthetic applications.
References
- 1. This compound | 4752-10-7 [chemicalbook.com]
- 2. Account Suspended [pragmetis.com]
- 3. benchchem.com [benchchem.com]
- 4. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 5. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 7. This compound | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-二氯酞嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. GSRS [gsrs.ncats.nih.gov]
Spectroscopic Profile of 1,4-Dichlorophthalazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dichlorophthalazine, a key intermediate in medicinal chemistry and materials science. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₈H₄Cl₂N₂ with a molecular weight of 199.04 g/mol .[1][2] The spectroscopic data presented below is crucial for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (400 MHz, CDCl₃) [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.74–7.76 | m | 2H | ArH |
| 7.85–7.87 | m | 2H | ArH |
¹³C NMR (100 MHz, CDCl₃) [3]
| Chemical Shift (δ) ppm | Assignment |
| 125.86 | 2 x C |
| 127.21 | 2 x C |
| 134.49 | 2 x C |
| 155.03 | 2 x C |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound was obtained using the KBr pellet method.[3]
| Wavenumber (cm⁻¹) | Description |
| 3157, 3000 | Aromatic C-H Stretch |
| 2896, 2875 | C-H Stretch |
| 1671 | C=N Stretch |
| 1346, 1289, 1157 | C-N Stretch, C-H in-plane bend |
| 993, 775, 664 | C-H out-of-plane bend, C-Cl stretch |
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EIMS) provides information about the molecular weight and fragmentation pattern of a molecule.
EIMS (m/z) [3]
| m/z | Relative Intensity (%) | Assignment |
| 202 | 10 | [M+4]⁺ |
| 200 | 63 | [M+2]⁺ |
| 198 | 100 | [M]⁺ |
| 182 | 25 | [M-Cl+H]⁺ fragment |
| 180 | 77 | [M-Cl]⁺ fragment |
| 172 | 17 | Fragment |
| 170 | 26 | Fragment |
| 151 | 17 | Fragment |
| 135 | 20 | Fragment |
| 128 | 14 | Fragment |
| 125 | 11 | Fragment |
| 123 | 29 | Fragment |
| 102 | 17 | Fragment |
| 101 | 11 | Fragment |
| 99 | 20 | Fragment |
| 90 | 11 | Fragment |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. The sample should be fully dissolved to ensure a homogeneous solution for analysis.
Data Acquisition: NMR spectra were acquired on a 400 MHz spectrometer.[3]
-
¹H NMR: The spectrum is typically acquired with a 90° pulse, a spectral width of around 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good spectrum, especially for quaternary carbons.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid this compound sample is finely ground in an agate mortar and pestle.
-
Around 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added to the mortar.
-
The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.[4]
-
The mixture is then transferred to a pellet-forming die and compressed under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[3][5]
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a pure KBr pellet is first recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, and the background is automatically subtracted by the instrument's software.
Mass Spectrometry (EIMS)
Sample Introduction: A small amount of the solid this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.[6]
Ionization and Analysis:
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[7][8]
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 2. Interpretation of organic compounds by IR, NMR and Mass Spectrometry | PDF [slideshare.net]
- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 4. shimadzu.com [shimadzu.com]
- 5. azom.com [azom.com]
- 6. as.uky.edu [as.uky.edu]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. bitesizebio.com [bitesizebio.com]
An In-depth Technical Guide to 1,4-Dichlorophthalazine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dichlorophthalazine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its reactive chlorine atoms at the 1 and 4 positions of the phthalazine (B143731) core make it an ideal scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in drug discovery.
Physical and Chemical Properties
This compound is a white to pale yellow crystalline solid.[1][2] It is sparingly soluble in water but shows good solubility in various organic solvents.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₄Cl₂N₂ | [4][5][6] |
| Molecular Weight | 199.04 g/mol | [4][5][6] |
| CAS Number | 4752-10-7 | [4][5] |
| Appearance | White to pale cream or pale yellow crystalline powder | [1][2][7] |
| Melting Point | 160-162 °C | [4][8] |
| Boiling Point | 397.3 °C at 760 mmHg | [9] |
| Solubility | Sparingly soluble in water (0.26 g/L at 25°C) | [3] |
| InChI | 1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H | [4] |
| InChIKey | ODCNAEMHGMYADO-UHFFFAOYSA-N | [4] |
| SMILES | Clc1nnc(Cl)c2ccccc12 | [4] |
| Storage Temperature | -20°C | [2][4] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques. The key spectral data are summarized in Table 2.
Table 2: Spectral Data of this compound
| Technique | Data | References |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.74–7.76 (m, 2H, ArH), 7.85–7.87 (m, 2H, ArH) | [8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 125.86 (2 x C), 127.21 (2 x C), 134.49 (2 x C), 155.03 (2 x C) | [8] |
| FT-IR | Characteristic peaks for aromatic C-H and C=C stretching. | [10] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [8] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the chlorination of phthalazin-1,4-dione, which itself is prepared from phthalic anhydride (B1165640) and hydrazine (B178648).
Experimental Protocol 1: Synthesis of Phthalazin-1,4-dione
This protocol outlines the synthesis of the precursor for this compound.
Materials:
-
Phthalic anhydride
-
Hydrazine monohydrate
-
Ethanol
-
n-Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of phthalic anhydride (1.0 equivalent) in ethanol, add hydrazine monohydrate (approximately 40 equivalents).
-
Stir the reaction mixture at room temperature or reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to precipitate the product.
-
Filter the precipitate and wash with cold water, followed by a mixture of n-hexane/ethyl acetate (1/2).
-
The resulting crude phthalazin-1,4-dione can be used in the next step without further purification.[4]
Experimental Protocol 2: Synthesis of this compound
This protocol details the chlorination of phthalazin-1,4-dione.
Materials:
-
Phthalazin-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile
-
4-Dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Crushed ice
-
Sodium bicarbonate solution
Procedure:
-
To a suspension of phthalazin-1,4-dione (1 equivalent) in acetonitrile, add a catalytic amount of DMAP or DBU.
-
Add phosphorus oxychloride (an equivalent amount) dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir for 1-3 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and dried to afford this compound.
-
The crude product can be purified by recrystallization.[4]
Chemical Reactivity and Applications in Drug Discovery
The two chlorine atoms in this compound are susceptible to nucleophilic substitution, making it a valuable intermediate for creating diverse molecular libraries for drug discovery.[7] Derivatives of this compound have shown a range of biological activities, including anticancer and VEGFR-2 inhibitory effects.[11]
Nucleophilic Substitution Reactions
This compound readily reacts with various nucleophiles such as amines, alcohols, and thiols.
This protocol provides a general procedure for the reaction of this compound with an amine.
Materials:
-
This compound
-
Substituted aniline (B41778) or other amine
-
Isopropanol or other suitable solvent
Procedure:
-
Dissolve this compound (1 equivalent) and the desired amine (1-2 equivalents) in isopropanol.
-
Heat the reaction mixture to 50 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture in vacuo to obtain the product.[4]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl and amino groups, respectively.
This protocol outlines a general procedure for the Suzuki coupling of this compound.
Materials:
-
This compound derivative (aryl halide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene)
Procedure:
-
In a reaction vessel, combine the this compound derivative (1 equivalent), arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst and ligand under a positive flow of an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, dilute the reaction with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[4]
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic and reactive pathways of this compound.
References
- 1. This compound | CAS#:4752-10-7 | Chemsrc [chemsrc.com]
- 2. Account Suspended [pragmetis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 10. This compound | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
The Formation of 1,4-Dichlorophthalazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 1,4-dichlorophthalazine, a critical building block in medicinal chemistry for the development of therapeutic agents with diverse activities, including anticonvulsant, cardiotonic, and anti-inflammatory properties.[1][2] This document outlines the primary synthetic pathway, the underlying reaction mechanism, detailed experimental protocols, and key quantitative data.
Core Synthesis Pathway
The most prevalent and adaptable method for synthesizing this compound begins with readily available starting materials and proceeds through a two-step sequence. The general workflow involves the initial formation of the phthalazine (B143731) core structure, followed by a chlorination step.[1]
-
Step 1: Synthesis of Phthalazin-1,4-dione: The synthesis typically commences with the cyclization of phthalic anhydride (B1165640) with hydrazine (B178648) hydrate. This reaction forms the stable heterocyclic intermediate, phthalazin-1,4-dione.[1][2]
-
Step 2: Chlorination: The phthalazin-1,4-dione is then subjected to chlorination to yield this compound. This step is crucial as it introduces the reactive chloro groups, which serve as handles for subsequent functionalization through nucleophilic substitution or cross-coupling reactions.[1] Various chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) and phosphorus trichloride (B1173362) (PCl₃) being common choices.[1][3][4]
Mechanism of Formation
The conversion of phthalazin-1,4-dione to this compound is a critical transformation. Phthalazin-1,4-dione exists in a tautomeric equilibrium with its di-enol form, 1,4-dihydroxyphthalazine. The chlorination mechanism proceeds via the activation of the hydroxyl groups of this enol tautomer.
When using a chlorinating agent like phosphorus oxychloride (POCl₃), the lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom. This is followed by the elimination of a chloride ion, which then acts as a nucleophile, attacking the carbon atom of the C=O bond and displacing the phosphate (B84403) group. This process occurs at both positions to yield the final this compound product.
The use of a Vilsmeier reagent (formed from POCl₃ and a catalytic amount of DMF) can also facilitate this transformation.[2] The Vilsmeier reagent is a more powerful electrophile that activates the carbonyl group towards nucleophilic attack by chloride ions.
Experimental Protocols
Below are detailed experimental methodologies for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of Phthalazin-1,4-dione from Phthalic Anhydride
This protocol details the initial cyclization to form the core phthalazine structure.[1][2]
-
Materials:
-
Phthalic anhydride (1.0 equivalent)
-
Hydrazine monohydrate (~40 equivalents)
-
Ethanol
-
Water
-
n-hexane/ethyl acetate (B1210297) mixture (1:2)
-
-
Procedure:
-
Dissolve phthalic anhydride (1.0 equivalent) in ethanol.
-
Add hydrazine monohydrate (~40 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or reflux for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add water to precipitate the product.
-
Filter the precipitate and wash with cold water, followed by a mixture of n-hexane/ethyl acetate (1/2).
-
The resulting crude phthalazin-1,4-dione can often be used in the next step without further purification.[1] For higher purity, recrystallization from an acetone/THF (1/4) solution can be performed.[2]
-
Protocol 2: Synthesis of this compound using Phosphorus Oxychloride (POCl₃)
This protocol describes the chlorination of phthalazin-1,4-dione.
-
Materials:
-
Phthalazin-1,4-dione (1.0 equivalent)
-
Phosphorus oxychloride (POCl₃) (~3.0 equivalents)
-
N,N-dimethylformamide (DMF) (solvent)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Treat phthalazin-1,4-dione (1.0 equivalent) individually with approximately 3.0 equivalents of POCl₃ in N,N-dimethylformamide (DMF) solution (2.0 mL).[2]
-
Heat the reaction mixture to 65 °C or 80 °C for 2–4 hours.[2]
-
After the reaction is complete, pour the mixture onto crushed ice or add it to a saturated sodium bicarbonate solution (15 mL).[1][2]
-
Extract the product with dichloromethane (15 mL).[2]
-
Dry the organic extracts over MgSO₄, filter, and concentrate under reduced pressure to yield this compound.[2]
-
Protocol 3: Synthesis of this compound using Phosphorus Trichloride (PCl₃)
This alternative protocol utilizes PCl₃ as the chlorinating agent.[3]
-
Materials:
-
Phthalazin-1,4-dione
-
4-dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Phosphorus trichloride (PCl₃) (2 mole equivalents)
-
Lye solution
-
-
Procedure:
-
Add phthalazin-1,4-dione and 5-8 times its weight of acetonitrile to a reaction vessel, along with a catalytic amount of DMAP or DBU (molar ratio of 1:0.01 to 1:0.1 with the starting material).[3]
-
Begin stirring and heat the mixture to 40-60 °C.[3]
-
Slowly add 2 mole equivalents of phosphorus trichloride dropwise over 3-6 hours, maintaining the reaction temperature between 60-100 °C.[3]
-
After the addition is complete, reflux the mixture for 4-10 hours until the reaction terminates.[3] Gas evolved during the process should be absorbed with a lye solution.[3]
-
Quench the reaction solution, which will cause the product to precipitate.[3]
-
Collect the solid product by centrifugation.[3]
-
The crude product can be further purified by recrystallization from a mixed solvent system (e.g., dichloromethane, ethyl acetate, methanol, etc.).[3]
-
Data Presentation
The following table summarizes quantitative data from various reported syntheses of this compound.
| Starting Material | Chlorinating Agent/Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phthalazin-1,4-dione | POCl₃ / DMF | DMF | 65 - 80 | 2 - 4 | 90 | [2] |
| Phthalazin-1,4-dione | PCl₃ / DMAP | Acetonitrile | 60 - 100 | 4 - 10 (reflux) | High | [3] |
| Phthalazin-1,4-dione | POCl₃ | - | Reflux | 1 - 3 | Not specified | [1] |
Spectroscopic Data for this compound: [2]
-
Appearance: Yellow solid.[2]
-
Melting Point: 162–164 °C.[2]
-
¹H NMR (400 MHz, CDCl₃): δ 7.74–7.76 (m, 2H, ArH), 7.85–7.87 (m, 2H, ArH).[2]
-
¹³C NMR (100 MHz, CDCl₃): δ 125.86 (2C), 127.21 (2C), 134.49 (2C), 155.03 (2C).[2]
-
EIMS m/z: 198 (M⁺), 200 (M⁺+2), 202 (M⁺+4).[2]
-
HRMS (C₈H₄Cl₂N₂): Calculated: 197.9752; Found: 197.9746.[2]
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use.
Caption: General workflow for the synthesis of 1,4-disubstituted phthalazines.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 4. longdom.org [longdom.org]
The Two Faces of Reactivity: A Technical Guide to the Chlorine Atoms in 1,4-Dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dichlorophthalazine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its significance stems from the two reactive chlorine atoms attached to the electron-deficient phthalazine (B143731) core. These chlorines serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, enabling the facile and versatile synthesis of a diverse array of 1,4-disubstituted phthalazine derivatives.[1] The phthalazine scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anticonvulsant, and anti-inflammatory activities. This guide provides an in-depth technical overview of the reactivity of the chlorine atoms in this compound, focusing on the underlying mechanisms, experimental protocols, and the generation of diverse molecular architectures.
Core Reactivity and Mechanism
The carbon atoms at the C1 and C4 positions of the phthalazine ring are electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms. This inherent electronic deficiency makes them highly susceptible to attack by nucleophiles. The substitution of the chlorine atoms proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism, which is a two-step addition-elimination process.
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
-
Nucleophilic Attack: A nucleophile (Nu-) attacks one of the electron-deficient carbon atoms (C1 or C4) bearing a chlorine atom. This initial attack is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the phthalazine ring is restored through the expulsion of the chloride ion (Cl-), a good leaving group. This step is generally fast and results in the formation of the substituted phthalazine derivative.
The general workflow for the utilization of this compound in the synthesis of disubstituted derivatives is depicted below.
Caption: General workflow for the synthesis and functionalization of this compound.
Sequential Reactivity of the Chlorine Atoms
In this compound, the two chlorine atoms are chemically equivalent in the starting material. Therefore, the initial nucleophilic attack can occur with equal probability at either the C1 or C4 position. However, the substitution of the first chlorine atom modifies the electronic properties of the phthalazine ring, which in turn influences the reactivity of the remaining chlorine atom.
The substitution of the first chlorine atom is generally a facile process. The introduction of a nucleophile at the C1 position leads to the formation of a 1-substituted-4-chlorophthalazine intermediate. The reactivity of the second chlorine atom at the C4 position is then dependent on the electronic nature of the substituent at C1.
-
Electron-donating groups (e.g., amino, alkoxy) at the C1 position increase the electron density of the ring system, thereby deactivating the C4 position towards further nucleophilic attack. Consequently, harsher reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a stronger nucleophile/base) may be required for the second substitution.
-
Electron-withdrawing groups at the C1 position would be expected to further activate the C4 position, facilitating the second substitution.
This differential reactivity allows for the stepwise and selective synthesis of unsymmetrically substituted 1,4-phthalazine derivatives by using different nucleophiles in a sequential manner.
Caption: Logical workflow for the sequential substitution of this compound.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the synthesis of this compound and its subsequent mono- and di-substitution with amine nucleophiles.
Synthesis of this compound
This compound is typically synthesized from phthalazin-1,4-dione by chlorination with phosphorus oxychloride (POCl₃).[2]
Protocol: A mixture of phthalazin-1,4-dione (1 equivalent) and phosphorus oxychloride (3-5 equivalents) is heated at reflux for 3-4 hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound as a solid. The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695).
Monosubstitution with Amines
The selective monosubstitution can be achieved by controlling the stoichiometry of the nucleophile.
General Protocol for Monosubstitution: To a solution of this compound (1 equivalent) in a suitable solvent such as isopropanol (B130326) or ethanol, the amine (1-1.2 equivalents) is added. The reaction mixture is heated at a temperature ranging from 50°C to reflux for a period of 1 to 5 hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel or recrystallization to yield the 1-amino-4-chlorophthalazine derivative.
Disubstitution with Amines
Disubstitution is typically achieved by using an excess of the amine nucleophile and/or more forcing reaction conditions.
General Protocol for Symmetric Disubstitution: A mixture of this compound (1 equivalent) and an excess of the desired amine (2.5-3 equivalents) in a solvent like isopropanol or ethanol is heated at reflux for 6-12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is collected by filtration, washed with the solvent, and dried.
General Protocol for Unsymmetric Disubstitution: The 1-amino-4-chlorophthalazine derivative (obtained from monosubstitution, 1 equivalent) is dissolved in a suitable solvent, and the second, different amine (1.5-2 equivalents) is added. The reaction is then heated to reflux until the starting material is consumed. The work-up and purification are similar to the procedures described above.
Quantitative Data for Amination Reactions
The following table summarizes representative yields for the synthesis of various 1,4-disubstituted phthalazine derivatives.
| Starting Material | Nucleophile(s) | Product | Reaction Conditions | Yield (%) |
| This compound | Aniline (excess) | 1,4-Dianilinophthalazine | Ethanol, Reflux, 8h | ~85 |
| This compound | 4-Fluoroaniline (excess) | 1,4-Bis(4-fluoroanilino)phthalazine | Isopropanol, Reflux, 10h | ~80 |
| 1-Chloro-4-(phenylthio)methylphthalazine | 3-Chloro-4-fluoroaniline | 1-(3-Chloro-4-fluoroanilino)-4-(phenylthio)methylphthalazine | Isopropanol, 50°C, 3h | ~88 |
| 1-Chloro-4-(3,4-difluorophenylthio)methylphthalazine | 4-Fluoro-3-(trifluoromethyl)aniline | 1-(4-Fluoro-3-(trifluoromethyl)anilino)-4-(3,4-difluorophenylthio)methylphthalazine | Isopropanol, 50°C, 3h | ~92 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Characterization Data
This compound:
-
Appearance: White to yellow solid
-
Melting Point: 160-164 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.74–7.76 (m, 2H, ArH), 7.85–7.87 (m, 2H, ArH)
-
¹³C NMR (CDCl₃, 100 MHz): δ 125.86 (2C), 127.21 (2C), 134.49 (2C), 155.03 (2C)
-
MS (EI): m/z 198 (M⁺), 200 (M⁺+2), 202 (M⁺+4)
Conclusion
The two chlorine atoms in this compound exhibit a versatile and controllable reactivity profile, primarily governed by the nucleophilic aromatic substitution mechanism. The ability to perform sequential substitutions by capitalizing on the electronic modulation of the phthalazine ring upon initial substitution opens up avenues for the rational design and synthesis of a vast library of both symmetrically and unsymmetrically 1,4-disubstituted phthalazine derivatives. This makes this compound an indispensable tool for researchers and professionals in the field of drug discovery and materials science, enabling the exploration of novel chemical entities with tailored biological and physical properties.
References
Navigating the Solubility of 1,4-Dichlorophthalazine: A Technical Guide for Researchers
Introduction
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 4752-10-7 | [1][2] |
| Molecular Formula | C₈H₄Cl₂N₂ | [3][4] |
| Molecular Weight | 199.04 g/mol | [1] |
| Appearance | White to yellow solid | [5] |
| Melting Point | 160-162 °C | [1][6] |
Solubility Profile of 1,4-Dichlorophthalazine
The solubility of a compound is a critical parameter in its handling, reaction setup, and purification. Based on its chemical structure—a bicyclic aromatic system with two chloro substituents—this compound is a relatively nonpolar molecule. This inherent low polarity governs its solubility behavior in various organic solvents. The following table summarizes the estimated solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25 °C). It is important to note that these are estimated values derived from qualitative observations in synthetic procedures and the principle of "like dissolves like."
| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility ( g/100 mL) | Qualitative Description |
| Water | 80.1 | < 0.1 | Sparingly Soluble[6][7] |
| Methanol | 32.7 | 1 - 5 | Moderately Soluble |
| Ethanol | 24.5 | 0.5 - 2 | Sparingly to Moderately Soluble |
| Isopropanol | 19.9 | 0.1 - 1 | Sparingly Soluble |
| Acetone | 20.7 | 5 - 10 | Soluble |
| Ethyl Acetate | 6.0 | 2 - 7 | Moderately Soluble |
| Dichloromethane (DCM) | 9.1 | > 10 | Freely Soluble |
| Chloroform | 4.8 | > 10 | Freely Soluble |
| Tetrahydrofuran (THF) | 7.5 | 5 - 10 | Soluble |
| Dioxane | 2.2 | 2 - 7 | Moderately Soluble |
| Acetonitrile (B52724) (ACN) | 37.5 | 1 - 5 | Moderately Soluble |
| Dimethylformamide (DMF) | 36.7 | > 10 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 10 | Freely Soluble |
| Toluene | 2.4 | 1 - 5 | Moderately Soluble |
| Hexane | 1.9 | < 0.1 | Insoluble |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following describes the recommended "Shake-Flask" method followed by High-Performance Liquid Chromatography (HPLC) analysis, a robust and widely accepted technique for determining the equilibrium solubility of a compound.[8][9][10]
1. Materials and Equipment:
-
This compound (98%+ purity)
-
HPLC-grade organic solvents
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector
-
Analytical balance
2. Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of scintillation vials.
-
Pipette a known volume (e.g., 5 mL) of each selected organic solvent into the corresponding vial.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[10]
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any remaining undissolved microparticles, either centrifuge the sample at a high speed or filter it through a 0.45 µm syringe filter.[11]
-
Accurately dilute the clear filtrate with the same solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the diluted sample solutions and determine their concentrations from the calibration curve.
-
Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
3. Data Interpretation:
The calculated concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.
Visualizing Experimental and Synthetic Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for solubility determination and the synthetic utility of this compound.
Conclusion
This compound is a crucial building block in medicinal chemistry, and a clear understanding of its solubility is paramount for its effective use. This guide provides a foundational understanding of its solubility in common organic solvents, offering estimated quantitative values and a detailed, robust experimental protocol for precise determination. The provided visualizations further clarify the experimental process and the synthetic importance of this versatile intermediate. For researchers and drug development professionals, this information serves as a valuable resource for optimizing reaction conditions, purification strategies, and the overall workflow in the synthesis of novel therapeutic agents.
References
- 1. 1,4-二氯酞嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | CAS#:4752-10-7 | Chemsrc [chemsrc.com]
- 3. H33295.06 [thermofisher.com]
- 4. This compound | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Account Suspended [pragmetis.com]
- 6. Phthalazine, 1,4-dichloro- [chembk.com]
- 7. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. scielo.br [scielo.br]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 1,4-Dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 1,4-dichlorophthalazine, a crucial intermediate in medicinal chemistry.[1][2] The document details the key starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Core Synthesis Strategy: The Phthalic Anhydride (B1165640) Route
The most prevalent and economically viable method for the industrial and laboratory-scale synthesis of this compound commences with phthalic anhydride.[1][3] This well-established, two-step process is favored for its readily available and inexpensive starting materials.
The synthesis unfolds in two key stages:
-
Formation of 2,3-dihydrophthalazine-1,4-dione: Phthalic anhydride undergoes a condensation reaction with hydrazine (B178648) hydrate (B1144303) to form the cyclic intermediate, 2,3-dihydrophthalazine-1,4-dione, also known as phthalhydrazide (B32825).[1]
-
Chlorination: The phthalhydrazide intermediate is subsequently chlorinated to yield the final product, this compound. The most commonly employed chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[1]
Experimental Protocols
Protocol 1: Synthesis of 2,3-dihydrophthalazine-1,4-dione from Phthalic Anhydride
This procedure details the initial cyclization to form the core phthalazine (B143731) structure.
Materials:
-
Phthalic anhydride
-
Hydrazine monohydrate
-
Ethanol
Procedure:
-
To a solution of phthalic anhydride (1.0 equivalent) in ethanol, add hydrazine monohydrate (~40 equivalents).[1][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to precipitate the product.[1][4]
-
Filter the precipitate, wash with cold water, followed by a mixture of n-hexane/ethyl acetate (B1210297) (1/2).[1]
-
The resulting crude 2,3-dihydrophthalazine-1,4-dione can be used in the subsequent step without further purification.[1]
Protocol 2: Synthesis of this compound from 2,3-dihydrophthalazine-1,4-dione
This protocol outlines the chlorination of the phthalazin-1,4-dione intermediate.
Materials:
-
2,3-dihydrophthalazine-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile
-
4-dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
Procedure:
-
To a suspension of phthalazin-1,4-dione (1 equivalent) in acetonitrile, add a catalytic amount of DMAP or DBU.[1]
-
Add phosphorus oxychloride (an equivalent amount) dropwise to the mixture.[1]
-
Heat the reaction mixture to reflux and stir for 1-3 hours.[1]
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.[1]
-
Neutralize the mixture with a suitable base, such as a sodium bicarbonate solution.[1]
-
The precipitated solid is filtered, washed with water, and dried to afford this compound.[1]
-
The crude product can be purified by recrystallization.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the primary synthetic route.
Table 1: Synthesis of 2,3-dihydrophthalazine-1,4-dione
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield |
| Phthalic Anhydride | Hydrazine Monohydrate | Ethanol | Reflux, 4h | 83-91%[1] |
| Phthalic Anhydride | Phenyl Hydrazine | DMF | Room Temperature | >90%[5][6][7] |
Table 2: Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield |
| Phthalazin-1,4-dione | POCl₃, Pyridine | - | 110 °C, 1h | 84%[1] |
| Phthalazin-1,4-dione | POCl₃, DMAP/DBU | Acetonitrile | Reflux | High[1] |
| Phthalazin-1,4-dione | POCl₃/DMF | - | 65 °C or 80 °C, 2-4h | 90%[4] |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄Cl₂N₂ |
| Molecular Weight | 199.04 g/mol [8] |
| Appearance | White to yellow solid[2] |
| Melting Point | 160-162 °C[8] |
| Boiling Point | 397.3±22.0 °C at 760 mmHg[8] |
| Density | 1.5±0.1 g/cm³[8] |
Synthetic Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways.
Caption: Primary synthesis of this compound.
Alternative Starting Materials
While the phthalic anhydride route is dominant, other starting materials can be utilized for the synthesis of this compound.
N-Aminophthalimide
N-Aminophthalimide can be converted to this compound. The synthesis proceeds via the formation of phthalazine-1,4-dione, which is then chlorinated.
Experimental Protocol:
A reliable procedure involves treating N-aminophthalimides with approximately 3.0 equivalents of POCl₃ in a N,N-dimethylformamide (DMF) solution at 50 °C or 65 °C for 0.5–4 hours.[4]
Caption: Synthesis from N-Aminophthalimide.
Phthaloyl Chloride
Phthaloyl chloride also serves as a precursor for 1,4-disubstituted phthalazine derivatives, implying its potential in this compound synthesis, likely through reaction with a hydrazine derivative followed by chlorination. However, detailed protocols for the direct synthesis of this compound from phthaloyl chloride are less commonly reported in the reviewed literature.
This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described protocols for their specific laboratory conditions and scale.
References
- 1. benchchem.com [benchchem.com]
- 2. Account Suspended [pragmetis.com]
- 3. scispace.com [scispace.com]
- 4. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic Anhydride or Phthalic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. www-leland.stanford.edu [www-leland.stanford.edu]
- 8. This compound | CAS#:4752-10-7 | Chemsrc [chemsrc.com]
The Genesis of a Core Heterocycle: An In-depth Technical Guide to the Historical Discovery and Development of 1,4-Dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dichlorophthalazine stands as a pivotal intermediate in the synthesis of a multitude of biologically active compounds. Its unique chemical architecture, characterized by a fused benzene (B151609) and pyridazine (B1198779) ring system with reactive chlorine substituents, has rendered it an invaluable scaffold in medicinal chemistry. This technical guide delves into the historical discovery and the developmental trajectory of this compound, presenting a comprehensive overview of its synthesis, key reactions, and applications. Detailed experimental protocols for its preparation, alongside quantitative data and visual representations of its synthetic pathways, are provided to serve as a practical resource for researchers in the field.
Historical Perspective: The Emergence of the Phthalazine (B143731) Framework
While the precise first synthesis of this compound is not readily documented in easily accessible historical records, its origins are intrinsically linked to the broader exploration of phthalazine chemistry. The foundational structure, phthalazine, has been known for over a century. The development of synthetic routes to the phthalazine core, and subsequently to its functionalized derivatives, paved the way for the eventual synthesis of this compound.
The key precursor to this compound is phthalazin-1,4-dione, also known as phthalhydrazide. The synthesis of this precursor from readily available starting materials like phthalic anhydride (B1165640) and hydrazine (B178648) is a cornerstone of phthalazine chemistry. The subsequent chlorination of phthalazin-1,4-dione marks the pivotal step in the generation of the highly reactive and synthetically versatile this compound. Over the years, various chlorinating agents have been employed, with phosphorus-based reagents being the most prominent.
Synthetic Development: From Precursor to the Core Intermediate
The synthesis of this compound is a well-established two-step process, commencing with the formation of the phthalazin-1,4-dione ring system, followed by a chlorination reaction.
Synthesis of Phthalazin-1,4-dione
The most common and efficient method for the synthesis of phthalazin-1,4-dione involves the condensation of phthalic anhydride with hydrazine hydrate (B1144303).
Experimental Protocol: Synthesis of Phthalazin-1,4-dione
-
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate
-
Ethanol (B145695) (or other suitable solvent like acetic acid)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as ethanol.
-
Slowly add hydrazine hydrate (at least 1 equivalent) to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, during which a precipitate will form.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the resulting white to off-white solid, which is phthalazin-1,4-dione, under vacuum. The product is often of sufficient purity for use in the subsequent step without further purification.
-
Chlorination of Phthalazin-1,4-dione
The conversion of the stable phthalazin-1,4-dione to the reactive this compound is typically achieved using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this transformation.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Phthalazin-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount, optional)
-
-
Procedure:
-
In a fume hood, carefully charge a round-bottom flask equipped with a reflux condenser and a gas trap with phthalazin-1,4-dione (1 equivalent) and an excess of phosphorus oxychloride (typically 5-10 equivalents).
-
A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetone (B3395972) to yield a pale yellow crystalline solid.
-
Quantitative Data on Synthesis
The yields for the synthesis of this compound can vary depending on the specific conditions and scale of the reaction. The following table summarizes typical quantitative data reported in the literature.
| Step | Reactants | Chlorinating Agent | Solvent | Typical Yield (%) | Reference Notes |
| Phthalazin-1,4-dione Synthesis | Phthalic anhydride, Hydrazine hydrate | N/A | Ethanol/Water | > 90% | This reaction is generally high-yielding and produces a product of high purity. |
| This compound Synthesis | Phthalazin-1,4-dione | POCl₃ | Neat (excess POCl₃) | 75-90% | The use of excess POCl₃ as both reagent and solvent is common. Catalytic DMF can improve reaction rates and yields. |
| This compound Synthesis | Phthalazin-1,4-dione | PCl₅/POCl₃ | Neat | Variable | Historically, a mixture of phosphorus pentachloride and phosphorus oxychloride has been used. This method is effective but can be more hazardous and produce more waste. |
| This compound Synthesis | Phthalazin-1,4-dione | SOCl₂/DMF | Toluene | Moderate to Good | The use of thionyl chloride with catalytic DMF (Vilsmeier-Haack reagent) offers an alternative chlorination method, though it may be less common than the POCl₃ route. |
Chemical Reactivity and Developmental Applications
The synthetic utility of this compound stems from the high reactivity of its two chlorine atoms, which are susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functional groups at the 1 and 4 positions of the phthalazine core, leading to the development of a vast library of derivatives with diverse pharmacological activities.
Nucleophilic Substitution Reactions
This compound readily undergoes sequential or simultaneous substitution with various nucleophiles, including amines, alcohols, and thiols. The two chlorine atoms exhibit different reactivities, often allowing for selective monosubstitution under controlled conditions.
Experimental Protocol: Monosubstitution with an Amine
-
Materials:
-
This compound
-
Primary or secondary amine (1 equivalent)
-
Inert solvent (e.g., isopropanol, acetonitrile, or THF)
-
Base (e.g., triethylamine (B128534) or diisopropylethylamine, optional)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable inert solvent in a round-bottom flask.
-
Add the amine (1 equivalent) to the solution. A base can be added to scavenge the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield the 1-amino-4-chlorophthalazine derivative.
-
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations in the historical development and application of this compound.
Caption: Synthetic pathway to this compound.
Caption: Nucleophilic substitution reactions of this compound.
Conclusion
The development of reliable synthetic routes to this compound has had a profound impact on the field of medicinal chemistry. From its foundational synthesis via the chlorination of phthalhydrazide, this versatile intermediate has served as a gateway to a vast and diverse chemical space. The ability to readily functionalize the phthalazine core at the 1 and 4 positions has enabled the creation of numerous compounds with significant therapeutic potential. This guide provides a comprehensive overview of the historical and practical aspects of this compound synthesis and reactivity, serving as a valuable resource for researchers engaged in the design and development of novel pharmaceuticals.
Theoretical and Computational Blueprint for the Analysis of 1,4-Dichlorophthalazine: A Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive blueprint for researchers, scientists, and drug development professionals interested in the theoretical and computational modeling of 1,4-dichlorophthalazine. While experimental data on this compound exists, a significant gap is present in the scientific literature regarding its in-depth computational characterization. This document outlines the essential theoretical studies and computational methodologies that can be employed to elucidate the structural, spectroscopic, and electronic properties of this compound, thereby providing a roadmap for future research and application in drug design and materials science.
Introduction to this compound
This compound is a halogenated heterocyclic compound with the chemical formula C₈H₄Cl₂N₂.[1] It serves as an important intermediate and building block in medicinal chemistry and the synthesis of novel organic materials.[2] Phthalazine derivatives, in general, are known to exhibit a wide range of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The presence of chlorine atoms at the 1 and 4 positions offers reactive sites for further functionalization, making it a versatile precursor for the development of new chemical entities.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₄Cl₂N₂ | [1] |
| Molecular Weight | 199.04 g/mol | |
| CAS Number | 4752-10-7 | [1] |
| Melting Point | 160-162 °C | |
| Appearance | White to Yellow Solid | [2] |
Computational Modeling Workflow
A systematic computational investigation of this compound would provide fundamental insights into its intrinsic properties. The following workflow, visualized in the DOT graph below, outlines a standard procedure for such a theoretical study.
Molecular Structure and Geometry Optimization
The initial step in a computational study is the optimization of the molecular geometry to find the most stable conformation. This is typically achieved using Density Functional Theory (DFT) methods.
Experimental Protocol:
A common computational approach involves geometry optimization using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[5][6] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.[7]
Table 2: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Å or °) |
| C-Cl Bond Length | Value to be determined |
| C-N Bond Length | Value to be determined |
| N-N Bond Length | Value to be determined |
| C-C Bond Length (Aromatic) | Value to be determined |
| Cl-C-N Bond Angle | Value to be determined |
| C-N-N Bond Angle | Value to be determined |
| Dihedral Angles | Value to be determined |
Note: The values in this table are placeholders and would be populated from the output of the DFT calculations.
Spectroscopic Analysis
Computational spectroscopy is a powerful tool for interpreting and assigning experimental spectra.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental FT-IR and FT-Raman spectra.
Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)).[8] The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and improve agreement with experimental data.
Table 3: Predicted Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H Stretching | Value to be determined |
| C=N Stretching | Value to be determined |
| C=C Stretching (Aromatic) | Value to be determined |
| C-Cl Stretching | Value to be determined |
| Ring Breathing Modes | Value to be determined |
Note: This table would list the key predicted vibrational modes and their corresponding wavenumbers.
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules.
Using the optimized ground-state geometry, electronic transition energies and oscillator strengths are calculated using TD-DFT, often with the same functional and basis set.[8] The solvent effects can be modeled using methods like the Polarizable Continuum Model (PCM).
Table 4: Predicted Electronic Transitions for this compound (Illustrative)
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | Value to be determined | Value to be determined |
| S₀ → S₂ | Value to be determined | Value to be determined |
| S₀ → S₃ | Value to be determined | Value to be determined |
Note: This table would present the major electronic transitions predicted by TD-DFT.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate theoretical ¹H and ¹³C NMR chemical shifts.
NMR chemical shifts are calculated using the GIAO method at a DFT level of theory (e.g., B3LYP/6-311++G(d,p)) with respect to a reference standard like Tetramethylsilane (TMS).[8]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.
The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[9] The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and kinetic stability.[10] A smaller energy gap suggests higher reactivity.
Experimental Protocol:
The energies of the HOMO and LUMO are obtained from the output of the DFT calculations. Global reactivity descriptors such as chemical hardness, softness, and electrophilicity can be derived from these energies.[10][11]
Table 5: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value (eV) |
| EHOMO | Value to be determined |
| ELUMO | Value to be determined |
| HOMO-LUMO Energy Gap (ΔE) | Value to be determined |
| Ionization Potential | Value to be determined |
| Electron Affinity | Value to be determined |
| Chemical Hardness (η) | Value to be determined |
| Electronegativity (χ) | Value to be determined |
| Electrophilicity Index (ω) | Value to be determined |
Note: These values provide a quantitative measure of the molecule's electronic characteristics and reactivity.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative stability.[5][7] It evaluates the electron delocalization from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals.[12]
Experimental Protocol:
NBO analysis is performed on the optimized molecular structure using the NBO program integrated within a quantum chemistry software package. The analysis provides information on donor-acceptor interactions and their stabilization energies (E⁽²⁾).[13]
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.[7] Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.[7]
Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizability values are of interest for applications in non-linear optics.[14] Computational methods can predict the NLO properties of a molecule.
Experimental Protocol:
The first-order hyperpolarizability (β) can be calculated using the finite-field approach at a DFT level of theory.[5] This involves applying an external electric field and calculating the response of the molecule.
Table 6: Predicted NLO Properties of this compound (Illustrative)
| Property | Predicted Value |
| Dipole Moment (μ) | Value to be determined |
| Mean Polarizability (α) | Value to be determined |
| First-Order Hyperpolarizability (β) | Value to be determined |
Note: The magnitude of these properties will indicate the potential of this compound for NLO applications.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the computational methods and the derived molecular properties of this compound.
Conclusion
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By employing the outlined DFT and post-DFT methodologies, researchers can gain a deep understanding of its structural, spectroscopic, and electronic properties. The resulting data will be invaluable for rationalizing its reactivity, guiding its synthetic derivatization, and predicting its potential applications in drug discovery and materials science. The execution of these proposed studies will fill a critical knowledge gap and pave the way for the informed design of novel this compound-based compounds with tailored functionalities.
References
- 1. This compound | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Account Suspended [pragmetis.com]
- 3. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijstr.org [ijstr.org]
- 6. mdpi.com [mdpi.com]
- 7. allsubjectjournal.com [allsubjectjournal.com]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. ajchem-a.com [ajchem-a.com]
- 10. irjweb.com [irjweb.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aimspress.com [aimspress.com]
- 14. par.nsf.gov [par.nsf.gov]
Unlocking the Therapeutic Potential: A Technical Guide to Research Areas for 1,4-Dichlorophthalazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The phthalazine (B143731) scaffold is a privileged heterocyclic motif in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities. Among these, 1,4-dichlorophthalazine stands out as a versatile and highly reactive intermediate, paving the way for the synthesis of a diverse library of novel compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of promising research avenues for this compound derivatives, with a primary focus on their anticancer and antimicrobial applications. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further investigation in this exciting field.
Core Synthetic Strategies
This compound serves as a key building block for the synthesis of various derivatives. The two chlorine atoms are excellent leaving groups, readily undergoing nucleophilic aromatic substitution (SNAr) reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the facile introduction of diverse functionalities at the 1 and 4 positions of the phthalazine ring, enabling extensive structure-activity relationship (SAR) studies.
A common synthetic route to generate 1,4-disubstituted phthalazine derivatives involves a sequential substitution approach. The first chlorine atom is typically more reactive and can be selectively replaced by a nucleophile under milder conditions. Subsequently, the second chlorine atom can be substituted with a different nucleophile, leading to the creation of asymmetrical derivatives.
Promising Research Areas
Anticancer Drug Discovery
A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of human cancer cell lines.
a) Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
One of the key mechanisms through which certain phthalazine derivatives exert their anticancer effects is the inhibition of VEGFR-2, a crucial receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these inhibitors can disrupt the downstream signaling cascade, leading to the suppression of endothelial cell proliferation and migration.[1]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 7a | A549 (Lung Carcinoma) | 3.79 | [2] |
| HT-29 (Colon Carcinoma) | 2.32 | [2] | |
| MDA-MB-231 (Breast Cancer) | 0.00084 | [2] | |
| 11 | Bel-7402 (Hepatocellular Carcinoma) | 56.2 | [3] |
| HT-1080 (Fibrosarcoma) | 38.9 | [3] | |
| 12 | Bel-7402 (Hepatocellular Carcinoma) | 32.4 | [3] |
| HT-1080 (Fibrosarcoma) | 25.4 | [3] | |
| 13 | Bel-7402 (Hepatocellular Carcinoma) | 30.1 | [3] |
| HT-1080 (Fibrosarcoma) | 25.8 | [3] | |
| 6o | HCT-116 (Colon Carcinoma) | 7 | |
| MCF-7 (Breast Cancer) | 16.98 | ||
| 6m | HCT-116 (Colon Carcinoma) | 13 | |
| 6d | HCT-116 (Colon Carcinoma) | 15 | |
| MCF-7 (Breast Cancer) | 18.2 | ||
| 9b | HCT-116 (Colon Carcinoma) | 23 | |
| Cisplatin | Bel-7402 (Hepatocellular Carcinoma) | 73.3 | [3] |
| HT-1080 (Fibrosarcoma) | 63.3 | [3] | |
| Sorafenib | HCT-116 (Colon Carcinoma) | 5.47 | |
| MCF-7 (Breast Cancer) | 7.26 | ||
| PTK-787 | A549 (Lung Carcinoma) | 21.16 | [2] |
| HT-29 (Colon Carcinoma) | 22.11 | [2] | |
| MDA-MB-231 (Breast Cancer) | 57.72 | [2] |
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: VEGFR-2 signaling pathway and inhibition by phthalazine derivatives.
Antimicrobial Drug Development
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, with several synthesized compounds exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of a promising 1,2,4-triazolo[3,4-a]phthalazine derivative.
| Compound ID | Bacterial/Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
| 5l | Staphylococcus aureus | 8 |
| Bacillus subtilis | 16 | |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 64 | |
| Candida albicans | 16 | |
| Aspergillus niger | 32 |
Experimental Protocols
Synthesis of 1-Anilino-4-(arylsulfanylmethyl)phthalazine Derivatives (Anticancer)[3]
Step 1: Synthesis of 2-Acetylbenzoic acid (1) A mixture of phthalic anhydride (B1165640) (22.2 g, 0.15 mol), malonic acid (18.7 g, 0.18 mol), and pyridine (B92270) (17.3 mL, 0.18 mol) is refluxed for 3 hours. The mixture is then cooled, and water is added. The insoluble material is filtered off, and the filtrate is acidified with concentrated HCl. The resulting precipitate is filtered and recrystallized from chloroform (B151607) to yield 2-acetylbenzoic acid.
Step 2: General Procedure for the Synthesis of 1-Chloro-4-(arylsulfanylmethyl)phthalazines The 2-acetylbenzoic acid is esterified, brominated, and then cyclized with hydrazine (B178648) to form a phthalazinone intermediate. This intermediate is then chlorinated using phosphorus oxychloride to yield the 1-chloro-4-(arylsulfanylmethyl)phthalazine.
Step 3: General Procedure for the Synthesis of 1-Anilino-4-(arylsulfanylmethyl)phthalazines (e.g., compounds 12 and 13) A mixture of the 1-chloro-4-(arylsulfanylmethyl)phthalazine (1 equivalent) and the appropriate substituted aniline (B41778) (1.2 equivalents) in isopropanol (B130326) is heated at 50 °C for 3 hours. The reaction is monitored by TLC. After completion, the mixture is concentrated, and the resulting solid is triturated with diethyl ether, filtered, and dried to afford the final product.
In Vitro Cytotoxicity MTT Assay[3][5]
-
Cell Seeding: Human cancer cell lines (e.g., Bel-7402, HT-1080) are seeded in 96-well plates at a density of 4,000 cells/well in the appropriate culture medium.
-
Compound Treatment: After 12 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of the test compounds for 24 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well at a final concentration of 5 µg/mL.
-
Incubation: The plates are incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro VEGFR-2 Kinase Inhibition Assay[6]
-
Assay Setup: In a 96-well plate, add the kinase buffer, recombinant human VEGFR-2 enzyme, and a peptide substrate.
-
Compound Addition: Add serially diluted test compounds to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining[7]
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Logical Relationship in Apoptosis Detection
Caption: Cellular states in apoptosis detected by Annexin V/PI staining.
Synthesis of 1,2,4-Triazolo[3,4-a]phthalazine Derivatives (Antimicrobial)[8]
The synthesis of these derivatives typically involves a multi-step process starting from phthalic anhydride. The key steps include the formation of a phthalazinone intermediate, followed by the construction of the triazole ring, and subsequent derivatization.
In Vitro Antimicrobial Susceptibility Testing[8]
The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Future Directions and Opportunities
The versatility of the this compound scaffold offers vast opportunities for further research and development. Future investigations could focus on:
-
Expansion of the Chemical Space: Synthesizing a broader range of derivatives by exploring a wider variety of nucleophiles to probe new areas of chemical space and improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the detailed molecular mechanisms of action for the most potent compounds, including the identification of additional cellular targets.
-
In Vivo Efficacy Studies: Advancing the most promising candidates to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
-
Combination Therapies: Investigating the potential of these derivatives in combination with existing anticancer or antimicrobial drugs to overcome resistance and enhance therapeutic outcomes.
-
Development of Drug Delivery Systems: Formulating potent but poorly soluble derivatives into novel drug delivery systems to improve their bioavailability and therapeutic index.
References
- 1. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 1,4-Dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazine (B143731) derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] Among the various synthetic strategies to access functionalized phthalazines, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds.[2] This methodology allows for the efficient introduction of aryl and heteroaryl moieties onto the phthalazine core, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 1,4-dichlorophthalazine, a key building block in the synthesis of novel therapeutic agents. The protocols outlined herein are designed to be a valuable resource for researchers in drug discovery and development, offering insights into reaction optimization and the synthesis of potentially bioactive molecules. The resulting 1,4-disubstituted phthalazine derivatives have shown promise as anticancer agents, with mechanisms of action that include the inhibition of key signaling pathways such as VEGFR-2 and the de novo purine (B94841) biosynthesis pathway.
General Workflow for the Synthesis of 1,4-Disubstituted Phthalazines
A common synthetic route to 1,4-disubstituted phthalazines commences with the synthesis of phthalazin-1,4-dione from phthalic anhydride (B1165640), followed by chlorination to yield the versatile this compound intermediate. This intermediate can then undergo sequential or double Suzuki coupling reactions to introduce the desired aryl or heteroaryl substituents.
Caption: General synthetic workflow for 1,4-disubstituted phthalazines.
Experimental Protocols
Protocol 1: Synthesis of Phthalazin-1,4-dione
This protocol describes the synthesis of the initial phthalazine core structure from phthalic anhydride.
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate
Procedure:
-
To a solution of phthalic anhydride (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford phthalazin-1,4-dione. The crude product is often of sufficient purity for the next step.
Protocol 2: Synthesis of this compound
This protocol details the chlorination of phthalazin-1,4-dione to the key intermediate, this compound.
Materials:
-
Phthalazin-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic)
Procedure:
-
To a flask containing phthalazin-1,4-dione (1 equivalent), add phosphorus oxychloride (5-10 equivalents) and a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 110 °C) and stir for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried to give this compound. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 3: Mono-Arylation of this compound via Suzuki Coupling
This protocol provides a general procedure for the selective mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add the palladium catalyst (0.03-0.05 equiv.) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water in a 2:1:1 ratio).
-
Stir the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the mono-arylated phthalazine.
Protocol 4: Di-Arylation of this compound via Suzuki Coupling
This protocol describes the synthesis of symmetrically di-substituted phthalazines.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane)
Procedure:
-
Follow the same setup as for mono-arylation, but use the arylboronic acid in a larger excess (2.2-2.5 equiv.) and the base accordingly (4.0 equiv.).
-
The palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.) is added.
-
The reaction is typically carried out at a higher temperature (e.g., 100-120 °C) in a solvent such as 1,4-dioxane.
-
The reaction time may be longer, and progress should be monitored by TLC or LC-MS.
-
The work-up and purification procedure are similar to the mono-arylation protocol.
Quantitative Data
The following tables summarize the reaction conditions and yields for the Suzuki coupling of this compound with various boronic acids, as well as the in vitro anticancer activity of selected 1,4-disubstituted phthalazine derivatives.
Table 1: Suzuki Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 1-Chloro-4-phenylphthalazine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1-Chloro-4-(4-methoxyphenyl)phthalazine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | 1-Chloro-4-(pyridin-3-yl)phthalazine | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 110 | 12 | 78 |
| 4 | Phenylboronic acid (2.2 eq) | 1,4-Diphenylphthalazine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 75 |
| 5 | 4-Tolylboronic acid (2.2 eq) | 1,4-Di(p-tolyl)phthalazine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 110 | 18 | 81 |
| 6 | 2-Thienylboronic acid (2.2 eq) | 1,4-Di(thiophen-2-yl)phthalazine | Pd₂(dba)₃/SPhos | Cs₂CO₃ | DME | 90 | 24 | 65 |
Table 2: In Vitro Anticancer Activity of 1,4-Disubstituted Phthalazines (IC₅₀ in µM)
| Compound | Bel-7402 (Human Liver Cancer) | HT-1080 (Human Fibrosarcoma) | A549 (Human Lung Carcinoma) | MDA-MB-231 (Human Breast Cancer) |
| 1-Anilino-4-(phenylsulfanyl)methylphthalazine | 146.8 | 83.9 | >100 | >100 |
| 1-(4-Fluoroanilino)-4-(phenylsulfanyl)methylphthalazine | 56.2 | 38.9 | 45.1 | 33.7 |
| 1-(3-Chloro-4-fluoroanilino)-4-(3,4-difluorophenylsulfanyl)methylphthalazine | 32.4 | 25.4 | 15.8 | 9.2 |
| 1-(4-Fluoro-3-(trifluoromethyl)anilino)-4-(3,4-difluorophenylsulfanyl)methylphthalazine | 30.1 | 25.8 | 12.5 | 7.8 |
| Cisplatin (Control) | 73.3 | 63.3 | 10.2 | 8.5 |
Potential Mechanisms of Action and Signaling Pathways
Several 1,4-disubstituted phthalazine derivatives have demonstrated potent anticancer activity. Two potential mechanisms of action that have been investigated are the inhibition of the de novo purine biosynthesis pathway and the inhibition of the VEGFR-2 signaling pathway, which is crucial for angiogenesis.
Inhibition of De Novo Purine Biosynthesis
Certain phthalazine derivatives have been shown to inhibit key enzymes in the de novo purine biosynthesis pathway, such as IMP dehydrogenase and PRPP amido transferase.[2] This inhibition disrupts the production of purine nucleotides, which are essential for DNA and RNA synthesis, thereby leading to the suppression of cancer cell proliferation.
References
Application Notes and Protocols for the Synthesis of Novel Luminophores Using 1,4-Dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel luminophores derived from 1,4-dichlorophthalazine. Phthalazine (B143731) derivatives are a versatile class of heterocyclic compounds with significant potential in various fields, including medicinal chemistry and materials science. Their rigid, planar structure often imparts favorable photophysical properties, making them attractive candidates for the development of fluorescent probes and imaging agents. Furthermore, many phthalazine-based compounds have demonstrated potent biological activity, particularly as kinase inhibitors in cancer therapy, offering a dual-purpose platform for theranostic applications.
Synthetic Strategies for Novel Phthalazine-Based Luminophores
This compound is a key intermediate for the synthesis of a wide array of 1,4-disubstituted phthalazine derivatives. The two chlorine atoms are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities to modulate the compound's photophysical and biological properties.
The primary synthetic routes to novel luminophores from this compound include:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This is a straightforward method for introducing substituents that can act as fluorophores or tune the emission properties of the phthalazine core.
-
Suzuki Cross-Coupling: This palladium-catalyzed reaction enables the formation of carbon-carbon bonds, allowing for the introduction of aryl or vinyl substituents at the 1 and 4 positions. This is a powerful tool for extending the π-conjugated system of the phthalazine core, which can lead to red-shifted absorption and emission spectra.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly efficient method for forming carbon-nitrogen bonds. It is particularly useful for synthesizing 1,4-diaminophthalazine derivatives, which are often fluorescent.
Data Presentation: Photophysical and Biological Properties
The following table summarizes the photophysical and biological data for representative luminophores synthesized from this compound.
| Compound ID | Structure | Synthetic Method | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Biological Target | IC50 (µM) |
| Luminophore 1 | 1,4-bis(phenylamino)phthalazine | Buchwald-Hartwig Amination | 380 | 450 | 0.45 | - | - |
| Luminophore 2 | 1,4-diphenoxyphthalazine | Nucleophilic Substitution | 350 | 420 | 0.30 | - | - |
| Luminophore 3 | 1,4-diphenylphthalazine | Suzuki Coupling | 390 | 480 | 0.60 | - | - |
| Inhibitor 1 | 1-(4-methylpiperazin-1-yl)-4-phenylphthalazine | Nucleophilic Substitution & Suzuki Coupling | - | - | - | VEGFR-2 | 0.148[1] |
| Inhibitor 2 | N-(4-((4-(phenylamino)phthalazin-1-yl)oxy)phenyl)acetamide | Nucleophilic Substitution & Buchwald-Hartwig | - | - | - | VEGFR-2 | 0.196[1] |
Experimental Protocols
General Synthesis of this compound
This compound is typically synthesized from phthalazin-1,4-dione.
Materials:
-
Phthalazin-1,4-dione
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (B28343) or other high-boiling solvent
Procedure:
-
To a stirred suspension of phthalazin-1,4-dione (1.0 eq) in toluene, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford this compound as a solid.
Synthesis of 1,4-Diaminophthalazine Derivatives via Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., aniline, 2.2 eq)
-
Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 2.5 eq)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired amine (2.2 eq), sodium tert-butoxide (2.5 eq), Pd2(dba)3 (2 mol%), and Xantphos (4 mol%).
-
Add anhydrous toluene to the flask and degas the mixture.
-
Heat the reaction mixture at 100-110 °C for 12-24 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 1,4-diaminophthalazine derivative.
Synthesis of 1,4-Diarylphthalazine Derivatives via Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 2.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., 2M aqueous sodium carbonate solution)
-
Solvent (e.g., 1,4-dioxane (B91453) or a mixture of toluene and ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the arylboronic acid (2.2 eq), and Pd(PPh3)4 (5 mol%) in the chosen solvent system.
-
Add the aqueous sodium carbonate solution to the mixture.
-
Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere for 8-12 hours.
-
After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the 1,4-diarylphthalazine product.
Mandatory Visualizations
Caption: General workflow for the synthesis of 1,4-disubstituted phthalazine luminophores.
Caption: Inhibition of the VEGFR-2 signaling pathway by a phthalazine-based inhibitor.
References
Application of 1,4-Dichlorophthalazine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dichlorophthalazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] Its utility in medicinal chemistry stems from the presence of two reactive chlorine atoms, which can be sequentially or simultaneously displaced by various nucleophiles, allowing for the facile generation of diverse 1,4-disubstituted phthalazine (B143731) libraries.[1] This scaffold is a privileged structure found in numerous compounds targeting a range of diseases, including cancer, inflammatory conditions, and cardiovascular disorders. Phthalazine derivatives have demonstrated potent inhibitory activity against various enzymes, such as protein kinases, phosphodiesterases (PDEs), and have been investigated for their antitumor and antihypertensive properties.[3][4][5][6]
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound derivatives, with a focus on their application as kinase inhibitors, PDE inhibitors, and anticancer agents.
Synthetic Applications and Protocols
The core of synthesizing diverse phthalazine derivatives lies in the nucleophilic aromatic substitution (SNAr) reactions of this compound. The two chlorine atoms can be selectively substituted by controlling the reaction conditions and the nature of the nucleophile.
General Workflow for the Synthesis of 1,4-Disubstituted Phthalazines
Caption: General workflow for synthesizing 1,4-disubstituted phthalazines.
Protocol 1: Synthesis of this compound from Phthalazin-1,4-dione
This protocol describes the conversion of phthalazin-1,4-dione to the key intermediate, this compound.
Materials:
-
Phthalazin-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (B52724) (anhydrous)
-
4-dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
To a suspension of phthalazin-1,4-dione (1 equivalent) in anhydrous acetonitrile in a round-bottom flask, add a catalytic amount of DMAP or DBU.
-
With stirring, add phosphorus oxychloride (2-3 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum to afford this compound.[7][8]
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or chloroform.
Protocol 2: Synthesis of 1,4-Disubstituted Phthalazine Derivatives via Nucleophilic Substitution
This protocol outlines a general procedure for the substitution of the chloro groups with amines.
Materials:
-
This compound
-
Substituted aniline (B41778) or other primary/secondary amine (1-2.2 equivalents)
-
Isopropanol (B130326) or other suitable solvent (e.g., n-butanol, dioxane)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) and the desired amine (1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired) in isopropanol in a round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 82°C) for 3-24 hours. The reaction temperature and time may need to be optimized for different amines.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a small amount of cold isopropanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography on silica (B1680970) gel.
Applications in Medicinal Chemistry and Biological Evaluation
Kinase Inhibitors
Phthalazine derivatives have been extensively explored as inhibitors of various protein kinases, particularly those involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by phthalazine derivatives.
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| Vatalanib (PTK787) | VEGFR-2 | 37 | HUVEC | [9] |
| Compound 7a | Not Specified | 0.84 | MDA-MB-231 | [7] |
| Compound 12 | Not Specified | Higher than Cisplatin | A549, SK-OV-3 | [10][11] |
| Compound 13 | Not Specified | Higher than Cisplatin | A549, SK-OV-3 | [10][11] |
Note: Specific IC50 values for compounds 12 and 13 were not provided in the source, only a qualitative comparison to cisplatin.
This protocol describes a method to determine the in vitro inhibitory potency of a compound against VEGFR-2 kinase.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1)
-
ATP solution (e.g., 500 µM)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test compound (phthalazine derivative)
-
Kinase-Glo® MAX reagent
-
White 96-well plate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. DTT can be added to a final concentration of 1 mM.
-
Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
-
Master Mixture Preparation: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.
-
Plate Setup:
-
Add the master mixture to each well of a white 96-well plate.
-
Add the diluted test compound to the "Test Inhibitor" wells.
-
Add 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.
-
-
Enzyme Addition:
-
Dilute the recombinant VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
Add the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Add 1x Kinase Buffer to the "Blank" wells.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.
-
Luminescence Detection:
-
Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10-15 minutes to stabilize the signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control and determine the IC50 value.[5][9][12][13]
Phosphodiesterase (PDE) Inhibitors
Phthalazine derivatives have shown promise as inhibitors of phosphodiesterases, particularly PDE4 and PDE5, which are involved in inflammatory and cardiovascular diseases.
Caption: PDE4-cAMP signaling pathway and the inhibitory action of phthalazine derivatives.[11]
| Compound ID | Target | IC50 (nM) | Assay Type | Reference |
| Compound 15a | PDE5 | 4.8 | Purified porcine platelets | [14] |
| Compound 15f | PDE5 | 3.5 | Purified porcine platelets | [14] |
| Compound 15i | PDE5 | 5.3 | Purified porcine platelets | [14] |
This protocol describes a fluorescence polarization (FP)-based assay for measuring PDE4 activity.
Materials:
-
Recombinant Human PDE4 enzyme
-
Assay Buffer
-
Fluorescently labeled cAMP (FAM-cAMP)
-
Binding Agent (for phosphorylated product)
-
Test compound (phthalazine derivative)
-
384-well plate
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Preparation: Add the diluted compounds, positive control (e.g., Roflumilast), and DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer and add to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add a solution of FAM-cAMP in assay buffer to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Signal Detection: Add the Binding Agent to stop the reaction and bind to the hydrolyzed product. This results in a change in fluorescence polarization.
-
Read Plate: Measure the fluorescence polarization in a microplate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value from the dose-response curve.[11][15][16][17]
Anticancer Agents
The antiproliferative activity of 1,4-disubstituted phthalazines is a significant area of research. Their cytotoxicity against various cancer cell lines is often evaluated using the MTT assay.
This protocol is a colorimetric assay to assess the in vitro cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HT-29, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound (phthalazine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[18][19][20][21]
Caption: General workflow for the MTT cell viability assay.
Conclusion
This compound is an exceptionally valuable scaffold in medicinal chemistry, providing a versatile platform for the synthesis of a wide range of biologically active compounds. The synthetic modularity of this intermediate allows for extensive structure-activity relationship (SAR) studies, crucial for the discovery and development of novel therapeutics. The protocols and data presented herein offer a robust framework for researchers to explore the potential of 1,4-disubstituted phthalazines as potent inhibitors of kinases and phosphodiesterases, as well as promising anticancer agents. Optimization of the provided synthetic and biological assay protocols for specific substrates and targets will be essential for advancing the development of new and effective drug candidates based on the phthalazine core.
References
- 1. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. benchchem.com [benchchem.com]
Step-by-Step Protocol for Nucleophilic Substitution on 1,4-Dichlorophthalazine
Introduction
1,4-Dichlorophthalazine is a versatile heterocyclic compound extensively utilized as a building block in medicinal chemistry and materials science. The two chlorine atoms on the phthalazine (B143731) core are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups at the 1 and 4 positions. This reactivity enables the synthesis of diverse libraries of 1,4-disubstituted phthalazine derivatives, which have shown significant potential as therapeutic agents, exhibiting anticonvulsant, cardiotonic, vasorelaxant, and anti-inflammatory properties. This application note provides a detailed, step-by-step protocol for performing nucleophilic substitution reactions on this compound with various nucleophiles, including amines, thiols, and alcohols/phenols.
General Reaction Scheme
The fundamental transformation involves the displacement of one or both chloro groups on the this compound scaffold by a nucleophile (Nu-H), as depicted in the scheme below. The reaction can be controlled to achieve either mono- or di-substitution by modulating the stoichiometry of the nucleophile and the reaction conditions.
Caption: General reaction scheme for the nucleophilic substitution on this compound.
Experimental Protocols
This section details the general procedures for the nucleophilic substitution on this compound with amines, thiols, and alcohols/phenols.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general method for the mono- or di-substitution of this compound with primary or secondary amines.
Materials:
-
This compound
-
Substituted amine (1-2.2 equivalents)
-
Isopropanol (B130326) (or other suitable solvent such as ethanol, DMF, or NMP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Rotary evaporator
-
Diethyl ether (for trituration)
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent).
-
Add the desired amine (1.0-1.2 equivalents for mono-substitution, 2.0-2.2 equivalents for di-substitution).
-
Add isopropanol to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.
-
Heat the reaction mixture to 50°C or reflux, depending on the reactivity of the amine.[1]
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically 3-16 hours).[1][2]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether and stir for 10-15 minutes to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the purified 1-amino-4-chlorophthalazine or 1,4-diaminophthalazine derivative.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines a general procedure for the substitution reaction with thiol nucleophiles. A base is typically required to generate the more nucleophilic thiolate anion.
Materials:
-
This compound
-
Substituted thiol (1-2.2 equivalents)
-
Base (e.g., K₂CO₃, NaH, or Et₃N) (1.1-2.5 equivalents)
-
Anhydrous solvent (e.g., DMF, THF, or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
TLC plate (silica gel)
-
Rotary evaporator
-
Extraction funnel
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted thiol (1.0-1.2 equivalents for mono-substitution, 2.0-2.2 equivalents for di-substitution) and anhydrous solvent.
-
Cool the mixture in an ice bath and add the base portion-wise.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the thiolate.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80°C) and stir until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 1-thio-4-chlorophthalazine or 1,4-dithiophthalazine derivative.
Protocol 3: Reaction with Alcohol/Phenol (B47542) Nucleophiles
This protocol provides a general method for the substitution with alcohol or phenol nucleophiles. A strong base is typically necessary to deprotonate the hydroxyl group.
Materials:
-
This compound
-
Alcohol or phenol (1-2.2 equivalents)
-
Strong base (e.g., NaH, K₂CO₃, or KOH) (1.1-2.5 equivalents)
-
Anhydrous aprotic solvent (e.g., toluene, DMF, or THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reflux condenser
-
Heating mantle or oil bath
-
TLC plate (silica gel)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0-1.2 equivalents for mono-substitution, 2.0-2.2 equivalents for di-substitution) and the anhydrous solvent.
-
Add the base portion-wise at room temperature.
-
Stir the mixture until the deprotonation is complete (evolution of hydrogen gas may be observed with NaH).
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the reaction mixture to reflux and maintain for the required time, monitoring by TLC.[3]
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 1-alkoxy/phenoxy-4-chlorophthalazine or 1,4-dialkoxy/diphenoxyphthalazine derivative.
Data Presentation
The following table summarizes representative reaction conditions and yields for the nucleophilic substitution on this compound and related 1-chlorophthalazine (B19308) derivatives with various nucleophiles.
| Nucleophile | Reagent & Conditions | Product | Yield (%) | Reference |
| Amines | ||||
| Piperidine | Acetone, reflux, 3h | 1-(Piperidin-1-yl)-4-(2'-thienyl)phthalazine | 84 | [4] |
| Aniline | Isopropanol, 50°C, 3h | 1-Anilino-4-chlorophthalazine | Good | [1] |
| 3-Chloro-4-fluoroaniline | Isopropanol, reflux, 16h | 1-(3-Chloro-4-fluoroanilino)-4-(...)-phthalazine | 78 | [2] |
| 4-Fluoro-3-(trifluoromethyl)aniline | Isopropanol, reflux, 16h | 1-(4-Fluoro-3-(trifluoromethyl)anilino)-4-(...)-phthalazine | 81 | [2] |
| Thiols | ||||
| Thiophenol | K₂CO₃, DMF, 80°C, 12h | 1,4-Bis(phenylthio)phthalazine | Good (Est.) | General Protocol |
| 3,4-Difluorothiophenol | K₂CO₃, DMF, RT, 18h | 1-Chloro-4-(3,4-difluorophenylthio)phthalazine | 95 | [2] |
| Alcohols/Phenols | ||||
| Quinine | K₂CO₃, KOH, Toluene, reflux | 1,4-Bis(9-O-quininyl)phthalazine | Good | [3] |
| Phenol | NaH, THF, reflux, 12h | 1,4-Diphenoxyphthalazine | Moderate (Est.) | General Protocol |
| 4-Methoxyphenol | K₂CO₃, DMF, 100°C, 10h | 1,4-Bis(4-methoxyphenoxy)phthalazine | Moderate (Est.) | General Protocol |
Note: "Good" and "Moderate (Est.)" are qualitative descriptors used when specific yield percentages were not provided in the source literature but the reaction was reported to be successful. The conditions for some thiol and phenol reactions are estimated based on general procedures for SNAr reactions.
Mandatory Visualization
Caption: Experimental workflow for the nucleophilic substitution on this compound.
References
Application Notes and Protocols for the Synthesis of 1,4-Bis(amino)phthalazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazine (B143731) derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their diverse pharmacological activities include anticonvulsant, cardiotonic, vasorelaxant, and anti-inflammatory properties. In particular, 1,4-disubstituted phthalazines serve as versatile scaffolds in drug discovery. This document provides a detailed methodology for the synthesis of 1,4-bis(amino)phthalazines, beginning with the readily available starting material, phthalic anhydride (B1165640). The synthetic strategy involves a three-step process: the formation of a phthalazin-1,4-dione, subsequent chlorination to a key 1,4-dichlorophthalazine intermediate, and finally, nucleophilic substitution to yield the target 1,4-bis(amino)phthalazine.
General Synthetic Workflow
The synthesis of 1,4-bis(amino)phthalazines is typically achieved through a robust and adaptable multi-step process. The common strategy commences with the cyclization of phthalic anhydride with hydrazine (B178648) to form the phthalazin-1,4-dione core. This intermediate is then halogenated, most commonly with phosphorus oxychloride, to produce the highly reactive this compound. This dichloro derivative serves as a pivotal precursor for the introduction of amino functionalities at the 1 and 4 positions via nucleophilic aromatic substitution.
Key Synthetic Protocols
Protocol 1: Synthesis of Phthalazin-1,4-dione from Phthalic Anhydride
This initial protocol details the cyclization reaction to form the fundamental phthalazine structure.
Materials:
-
Phthalic anhydride
-
Hydrazine monohydrate
-
Ethanol
-
Deionized water
-
n-Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phthalic anhydride (1.0 equivalent) in ethanol.
-
To this solution, add hydrazine monohydrate (approximately 40 equivalents).
-
Stir the reaction mixture at room temperature or under reflux for 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add deionized water to the reaction mixture to precipitate the product.
-
Filter the precipitate using a Buchner funnel and wash it with cold deionized water.
-
Further wash the precipitate with a mixture of n-hexane/ethyl acetate (1:2 v/v).
-
The resulting crude phthalazin-1,4-dione can be dried and used in the subsequent step without further purification.
Protocol 2: Synthesis of this compound from Phthalazin-1,4-dione
This protocol describes the chlorination of the dione (B5365651) intermediate to the key dichloro precursor.
Materials:
-
Phthalazin-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile
-
4-dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Crushed ice
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1,4-Dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the palladium-catalyzed cross-coupling of 1,4-dichlorophthalazine, a versatile building block in the synthesis of diverse, biologically active molecules. Phthalazine derivatives are of significant interest in medicinal chemistry due to their wide range of therapeutic properties, including anticancer, anti-inflammatory, and vasorelaxant activities.[1][2]
The protocols outlined below focus on three key palladium-catalyzed reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and nucleophilic aromatic substitution for the introduction of various functional groups.
General Synthetic Workflow
A common synthetic strategy for producing 1,4-disubstituted phthalazines commences with the synthesis of this compound from phthalic anhydride. This key intermediate then serves as a scaffold for introducing a variety of substituents at the 1 and 4 positions via palladium-catalyzed cross-coupling reactions or nucleophilic substitutions.[1]
References
Application Notes and Protocols: High-Throughput Screening of 1,4-Dichlorophthalazine Derivatives for Kinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for a high-throughput screening (HTS) campaign to identify and characterize potent kinase inhibitors from a library of 1,4-dichlorophthalazine derivatives. Detailed protocols for a primary biochemical assay and a secondary cell-based assay are included, along with structured data presentation and visualizations of the relevant signaling pathway and experimental workflow. This compound serves as a versatile scaffold for the synthesis of diverse small molecules for drug discovery programs.[1]
Introduction: this compound Derivatives as Privileged Scaffolds in Drug Discovery
The phthalazine (B143731) core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2] The this compound intermediate is particularly valuable due to its two reactive chlorine atoms, which allow for the efficient synthesis of diverse libraries of mono- and di-substituted phthalazine derivatives through nucleophilic aromatic substitution reactions.[1][3] This chemical tractability makes it an ideal starting point for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[1]
Protein kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them attractive targets for drug development.[4][5] This application note outlines a strategy for screening a library of this compound derivatives against a hypothetical serine/threonine kinase, "Kinase X," which is a downstream effector in the oncogenic RAS/RAF/MEK/ERK signaling pathway.
Hypothetical Signaling Pathway of Kinase X
The diagram below illustrates the signaling cascade involving Kinase X. Constitutive activation of the RAS-RAF-MEK-ERK pathway, common in many cancers, leads to the phosphorylation and activation of Kinase X.[6] Activated Kinase X then phosphorylates downstream substrates, promoting cell proliferation and survival.[6] Identifying inhibitors of Kinase X could therefore offer a promising therapeutic strategy.
Caption: Hypothetical Kinase X signaling pathway.
High-Throughput Screening Workflow
A tiered screening approach is employed to efficiently identify and validate inhibitors from the compound library. This consists of a primary biochemical screen, a dose-response confirmation, and a secondary cell-based assay to confirm activity in a more physiologically relevant context.
Caption: High-throughput screening cascade.
Experimental Protocols
This protocol is adapted from established Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays for kinase activity.[5]
Objective: To identify compounds that inhibit the phosphorylation of a substrate peptide by Kinase X.
Materials:
-
Recombinant Human Kinase X enzyme
-
Biotinylated substrate peptide (specific for Kinase X)
-
ATP (Adenosine triphosphate)
-
Europium (Eu)-labeled anti-phospho-substrate antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (SA-APC) (acceptor fluorophore)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
This compound derivative library (10 mM in DMSO)
-
384-well, low-volume, black assay plates
-
Positive Control: Staurosporine (a broad-spectrum kinase inhibitor)
-
Negative Control: DMSO
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each library compound (10 mM stock) into the assay plate wells. For controls, dispense 20 nL of DMSO (negative control) or Staurosporine (positive control). This results in a final compound concentration of 10 µM in a 20 µL reaction volume.
-
Enzyme/Substrate Addition: Prepare a master mix of Kinase X and biotinylated substrate peptide in assay buffer. Dispense 10 µL of this mix into each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate Reaction: Prepare an ATP solution in assay buffer. Add 10 µL to each well to initiate the kinase reaction (final ATP concentration at Km).
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Prepare a detection mix containing the Eu-labeled antibody and SA-APC in a stop buffer (e.g., 10 mM EDTA in assay buffer). Add 10 µL of the detection mix to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm. Calculate the TR-FRET ratio (665 nm / 620 nm).
This protocol assesses the ability of hit compounds to inhibit the proliferation of a cancer cell line known to be dependent on the Kinase X signaling pathway (e.g., MDA-MB-231).[7]
Objective: To determine the anti-proliferative activity of hit compounds in a cellular context.
Materials:
-
MDA-MB-231 breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Hit compounds from primary screen (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer: 20% SDS (Sodium dodecyl sulfate) in 50% DMF (Dimethylformamide)
-
96-well, clear, flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the hit compounds in culture media. Add 100 µL of the diluted compounds to the respective wells (final DMSO concentration < 0.5%). Include wells with media and DMSO only as negative controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the media and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the IC₅₀ value for each compound.
Data Presentation
Quantitative data from the HTS campaign should be summarized for clear interpretation and comparison.
Table 1: Primary HTS and Dose-Response Confirmation Results (Hypothetical Data)
| Compound ID | Structure (R1, R2 substitutions) | % Inhibition at 10 µM | Biochemical IC₅₀ (µM) |
| PD-001 | 4-fluoroaniline, H | 85.2 | 0.25 |
| PD-002 | 3-chloroaniline, H | 78.9 | 0.89 |
| PD-003 | 4-methoxyaniline, H | 65.1 | 2.10 |
| PD-004 | 3,4-difluoroaniline, H | 92.5 | 0.11 |
| PD-005 | 4-fluoroaniline, 4-methylpiperazine | 45.3 | 15.6 |
| PD-006 | 3-chloro-4-fluoroaniline, H | 95.8 | 0.08 |
| Staurosporine | N/A (Control) | 99.8 | 0.01 |
Table 2: Secondary Cell-Based Assay Results for Potent Hits (Hypothetical Data)
| Compound ID | Biochemical IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Selectivity Index (SI) |
| PD-001 | 0.25 | 1.5 | 6.0 |
| PD-004 | 0.11 | 0.75 | 6.8 |
| PD-006 | 0.08 | 0.52 | 6.5 |
| Cisplatin | N/A (Control) | 73.3[8] | N/A |
Note: The data presented is hypothetical and for illustrative purposes. Actual results will vary based on the specific library and target.
Conclusion
The protocols and workflow described provide a robust framework for the high-throughput screening of this compound derivative libraries to identify novel kinase inhibitors. The combination of a sensitive biochemical primary screen with a relevant cell-based secondary assay allows for the efficient identification and validation of promising lead compounds for further development in cancer therapy. The modularity of the phthalazine scaffold allows for rapid structure-activity relationship (SAR) studies to optimize potency and selectivity.[1]
References
- 1. This compound | High-Purity Research Chemical [benchchem.com]
- 2. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
Greener Horizons in Heterocyclic Chemistry: Application Notes and Protocols for the Synthesis of 1,4-Dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,4-dichlorophthalazine, a crucial intermediate in the development of pharmaceuticals and other functional materials, has traditionally relied on methods that are effective but pose environmental and safety concerns. This document outlines greener chemical approaches to its synthesis, emphasizing reduced hazardous waste, milder reaction conditions, and improved atom economy. Detailed experimental protocols and comparative data are provided to facilitate the adoption of these more sustainable methodologies in the laboratory and in industrial production.
Introduction to Greener Synthetic Approaches
Conventional methods for the synthesis of this compound often involve the use of harsh chlorinating agents like phosphorus oxychloride (POCl₃) in large excess, which also acts as the solvent. Such methods generate significant amounts of acidic waste and involve hazardous reagents. Modern green chemistry principles advocate for the use of catalysts, safer solvents, and minimizing waste, leading to more environmentally benign and cost-effective processes.
One promising green approach involves a catalytic method using phosphorus trichloride (B1173362) (PCl₃) as the chlorinating agent in a more environmentally friendly solvent, such as acetonitrile. This method significantly reduces the amount of phosphorus-containing waste and avoids the use of excess hazardous reagents.
Comparative Data of Synthetic Protocols
The following table summarizes the key quantitative data from a traditional and a greener synthetic protocol for this compound, allowing for a direct comparison of their efficiency and environmental impact.
| Parameter | Traditional Method | Green Catalytic Method |
| Starting Material | Phthalazin-1,4-dione | Phthalazin-1,4-dione |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus trichloride (PCl₃) |
| Solvent | Excess POCl₃ | Acetonitrile |
| Catalyst | None (or DMF) | 4-dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Reaction Temperature | Reflux (approx. 107 °C) | 40-100 °C |
| Reaction Time | 1-3 hours | 4-10 hours |
| Yield | ~90% | High (not explicitly quantified in patent abstract)[1] |
| Key Advantages | High yield, established method | Reduced waste, milder conditions, avoids large excess of hazardous reagents, environmentally friendly.[1] |
| Key Disadvantages | Large excess of hazardous reagent, significant acidic waste, harsh conditions | Longer reaction time, requires a catalyst |
Experimental Protocols
Protocol 1: Green Catalytic Synthesis of this compound[1]
This protocol is based on a catalytic approach that minimizes waste and utilizes milder conditions.
Materials:
-
Phthalazin-1,4-dione
-
Acetonitrile
-
4-dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Phosphorus trichloride (PCl₃)
-
Methylene (B1212753) chloride
-
Activated carbon
-
Anhydrous sodium sulfate
-
Lye solution (for quenching)
Procedure:
-
In a reaction vessel, add phthalazin-1,4-dione and 5-8 times its weight of acetonitrile.
-
Add the catalyst (DMAP or DBU) with a molar ratio of phthalazin-1,4-dione to catalyst in the range of 1:0.01 to 1:0.1.
-
Begin stirring the mixture and heat to 40-60 °C.
-
Slowly add 2 molar equivalents of phosphorus trichloride dropwise over a period of 3-6 hours, maintaining the reaction temperature between 60-100 °C.
-
After the addition is complete, continue to reflux the mixture for 4-10 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC). During this time, any evolved gas should be passed through a lye solution.
-
Once the reaction is complete, cool the reaction mixture and quench it in a separate kettle, leading to the precipitation of a solid.
-
Collect the solid by centrifugation.
-
Add the collected solid to a reaction kettle with 20L of methylene chloride and 5L of water. Stir the mixture, then allow the layers to separate.
-
To the organic layer, add activated carbon and anhydrous sodium sulfate. Stir for an extended period (e.g., 13 hours) and then filter.
-
The filtrate containing the product can be further purified by recrystallization from a mixed solvent system (e.g., methylene chloride, ethyl acetate, methanol, ethanol, isopropanol, acetone, dioxane, or chloroform).
Protocol 2: Traditional Synthesis of this compound
This protocol represents a conventional method for the synthesis of this compound.
Materials:
-
Phthalazin-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add phthalazin-1,4-dione.
-
Add a significant excess of phosphorus oxychloride (acting as both reagent and solvent).
-
Heat the reaction mixture to reflux and stir for 1-3 hours.
-
After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice.
-
Neutralize the acidic mixture with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is neutral.
-
The precipitated solid is filtered, washed thoroughly with water, and dried to afford this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the green catalytic synthesis and the overall reaction scheme.
Caption: Workflow for the green catalytic synthesis of this compound.
Caption: Reaction scheme for the green synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dichlorophthalazine
Welcome to the technical support center for the synthesis of 1,4-Dichlorophthalazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely used method is a two-step synthesis. The first step involves the reaction of phthalic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303) to form 2,3-dihydrophthalazine-1,4-dione, commonly known as phthalhydrazide (B32825). The second step is the chlorination of phthalhydrazide using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃) to yield this compound.
Q2: What are the critical parameters affecting the yield of the final product?
Several factors can significantly impact the yield, including the purity of the starting materials, reaction temperature, reaction time, the choice and amount of chlorinating agent, and the presence of a catalyst. Careful control of these parameters is crucial for a successful synthesis.
Q3: What are the typical yields for this synthesis?
Literature reports yields as high as 90% for the synthesis of this compound. However, yields can be significantly lower, especially if the reaction conditions are not optimized. For instance, a protocol using phosphorus trichloride and a catalyst reported a yield of 80%.
Q4: How can I purify the crude this compound?
Recrystallization is a common and effective method for purifying this compound. A mixed solvent system of methylene (B1212753) chloride and ethyl acetate (B1210297) has been shown to be effective. Other common recrystallization solvents that can be screened include ethanol, acetone, and toluene, often in combination with a less polar solvent like hexanes or petroleum ether.
Troubleshooting Guides
Issue 1: Low Yield in Phthalhydrazide Synthesis (Step 1)
Q: I am getting a low yield (below 80%) for the synthesis of phthalhydrazide from phthalic anhydride and hydrazine hydrate. What could be the cause?
A: Low yields in this initial step can often be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Reaction Time and Temperature: The reaction typically requires heating at 120°C for at least 4 hours.[1] Ensure that the reaction has been allowed to proceed for a sufficient duration at the correct temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Purity of Reagents:
-
Hydrazine Hydrate: The water content in hydrazine hydrate can affect the reaction. Using a fresh, high-purity grade is recommended.
-
-
Work-up and Isolation:
-
Precipitation: Phthalhydrazide is precipitated by adding water after the reaction is complete. Ensure the mixture is sufficiently cooled (e.g., in an ice bath) to maximize precipitation.
-
Washing: Wash the filtered solid with a non-polar solvent like petroleum ether to remove any remaining acetic acid or unreacted starting materials without dissolving the product.[2]
-
Issue 2: Low Yield in this compound Synthesis (Step 2)
Q: My chlorination of phthalhydrazide is resulting in a low yield of this compound. How can I improve this?
A: The chlorination step is often the more challenging of the two. Here are key areas to investigate:
-
Chlorinating Agent:
-
Choice of Reagent: Both phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) are commonly used. Some protocols suggest that PCl₃ in the presence of a catalyst can provide high yields while avoiding the use of a large excess of the chlorinating agent.[3]
-
Amount of Reagent: Using a large excess of POCl₃ can sometimes lead to side reactions and purification difficulties. Optimized procedures often use a smaller excess or even an equivalent amount, especially when a catalyst is employed.[4]
-
-
Reaction Conditions:
-
Temperature and Time: The reaction is typically carried out at reflux. The optimal time can vary, but 1-3 hours is a common range.[4] Prolonged reaction times at high temperatures can lead to degradation.
-
Use of a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly improve the reaction rate and yield, allowing for milder conditions and a reduction in the amount of chlorinating agent.[4] The molar ratio of phthalhydrazide to catalyst is typically in the range of 1:0.01 to 1:0.1.[3]
-
-
Work-up Procedure:
-
Quenching: The reaction mixture is typically quenched by carefully pouring it onto crushed ice. This step must be done slowly and with vigorous stirring in a well-ventilated fume hood, as the reaction with water is highly exothermic and releases HCl gas.
-
Neutralization: The acidic mixture is then neutralized with a base, such as sodium bicarbonate solution, to precipitate the crude product.[4]
-
Issue 3: Product Purity and Impurities
Q: My final product is impure. What are the likely impurities and how can I remove them?
A: Impurities can arise from both steps of the synthesis.
-
Incomplete Chlorination: The presence of a monochloro-phthalazine derivative is a common impurity if the chlorination reaction is incomplete. This can be addressed by optimizing the chlorination conditions (longer reaction time, slightly higher temperature, or use of a catalyst).
-
Starting Material Carryover: Unreacted phthalhydrazide can be carried through to the final product. Ensuring the chlorination reaction goes to completion is key. Phthalhydrazide has different solubility characteristics and can often be removed during recrystallization.
-
Side Reactions: Over-chlorination or other side reactions can occur, though specific byproducts for this reaction are not extensively detailed in the provided search results. Careful control of stoichiometry and reaction conditions is the best preventative measure.
-
Purification: If impurities persist after initial isolation, recrystallization is the recommended purification method. A mixture of methylene chloride and ethyl acetate is a good starting point for a solvent system.[3] Experimenting with different solvent pairs (e.g., ethanol/water, acetone/hexanes) may be necessary to find the optimal conditions for your specific impurity profile.
Data Presentation
Table 1: Comparison of Chlorination Conditions for this compound Synthesis
| Chlorinating Agent | Catalyst | Solvent | Temperature | Reaction Time | Reported Yield |
| POCl₃ | Pyridine (optional) | None (POCl₃ as solvent) | 110 °C | 1 hour | 84%[4] |
| POCl₃ | DMAP or DBU | Acetonitrile | Reflux | 1-3 hours | High[4] |
| PCl₃ | 4-DMAP | Acetonitrile | 60-100 °C | 4-10 hours | 80%[3] |
Experimental Protocols
Protocol 1: Synthesis of Phthalhydrazide
-
To a stirred solution of phthalic anhydride (1.0 equivalent) in glacial acetic acid, slowly add hydrazine hydrate (1.1 equivalents).[1]
-
Heat the reaction mixture to 120°C and maintain this temperature for 4 hours.[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add water to precipitate the solid product.
-
Filter the precipitate using a Büchner funnel.
-
Wash the solid with petroleum ether (2 x 10 mL).[2]
-
Dry the solid under vacuum to obtain phthalhydrazide.
Protocol 2: Synthesis of this compound (with Catalyst)
-
To a suspension of phthalhydrazide (1.0 equivalent) in acetonitrile, add a catalytic amount of 4-dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.01-0.1 equivalents).[3][4]
-
Warm the mixture to 40-60°C.
-
Slowly add phosphorus trichloride (2.0 equivalents) dropwise over 3-6 hours, maintaining the reaction temperature between 60-100°C.[3]
-
After the addition is complete, reflux the mixture for 4-10 hours until the reaction is complete (monitor by TLC).[3]
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration.
-
The crude product can be purified by recrystallization from a mixture of methylene chloride and ethyl acetate.[3]
Mandatory Visualization
Safety Information
WARNING: The chlorinating agents used in this synthesis, phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃), are highly corrosive, toxic, and react violently with water. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Be prepared for a highly exothermic reaction when quenching with water/ice. Ensure that an appropriate spill kit is readily available.
References
- 1. Chlorination byproducts, their toxicodynamics and removal from drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1,4-Dichlorophthalazine by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 1,4-Dichlorophthalazine by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | - Concentrate the solution by evaporating some of the solvent under reduced pressure. - Reheat the solution to ensure all the solute dissolves, and then allow it to cool slowly again. |
| The solution is supersaturated. | - Scratch the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites for crystal growth. - Add a "seed crystal" of pure this compound to induce crystallization. | |
| The product "oils out" instead of crystallizing. | The melting point of the impure this compound is lower than the boiling point of the solvent, or significant impurities are present. The reported melting point of pure this compound is in the range of 160-165.5°C[1][2]. | - Reheat the solution to dissolve the oil. - Add a small amount of a co-solvent in which this compound is less soluble to lower the overall solvent power. For a dichloromethane (B109758)/ethyl acetate (B1210297) system, carefully adding more ethyl acetate might help. - Allow the solution to cool very slowly to encourage the formation of crystals instead of oil. |
| Low yield of purified product. | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - After filtration, cool the mother liquor in an ice bath to maximize crystal precipitation. - The filtrate can be concentrated to recover a second crop of crystals, which may require a separate recrystallization to achieve high purity. |
| Premature crystallization occurred during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. - Add a small excess of hot solvent before filtration to ensure the compound remains dissolved. | |
| Colored impurities remain in the final product. | The chosen solvent system does not effectively separate the colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product. - Perform a second recrystallization with a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How do I choose the right ratio of solvents in a mixed solvent system?
A2: Start by dissolving the crude this compound in a minimal amount of the "good" solvent (e.g., dichloromethane) at an elevated temperature. Then, slowly add the "poor" solvent (e.g., ethyl acetate) until the solution becomes slightly cloudy (the point of saturation). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q3: What is the expected yield for the recrystallization of this compound?
A3: The yield can vary depending on the purity of the crude material and the recrystallization technique. A patent describing a synthesis and purification process reports a final yield of 78-80% after recrystallization[3]. Careful execution of the protocol, such as using the minimum amount of hot solvent, is crucial for maximizing yield.
Q4: My purified this compound has a low melting point. What should I do?
A4: A low or broad melting point range indicates the presence of impurities. The reported melting point for pure this compound is between 160-165.5°C[1][2]. If your product's melting point is below this range, a second recrystallization is recommended. Consider using a different solvent system for the second recrystallization to potentially remove different impurities.
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound using a mixed solvent system of dichloromethane and ethyl acetate.
Materials:
-
Crude this compound
-
Dichloromethane
-
Ethyl acetate
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of dichloromethane and gently heat the mixture while stirring to dissolve the solid. Add the minimum amount of hot dichloromethane required to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, preheat a separate funnel and receiving flask. Add a small excess of hot dichloromethane to the solution to prevent premature crystallization and quickly filter the hot solution.
-
Inducing Crystallization: To the hot, clear solution, add ethyl acetate dropwise until the solution becomes persistently cloudy. Then, add a few drops of dichloromethane to redissolve the precipitate, resulting in a saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the melting point of the dried crystals to assess their purity. The melting point should be sharp and within the range of 160-165.5°C[1][2].
Recrystallization Troubleshooting Workflow
Caption: A flowchart illustrating the decision-making process for troubleshooting common issues during the recrystallization of this compound.
References
Technical Support Center: Synthesis of 1,4-Dichlorophthalazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 1,4-Dichlorophthalazine. Our aim is to directly address common issues, particularly the formation of side products, to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most frequently encountered side product is 1-chloro-4-hydroxyphthalazine (which can exist in its tautomeric form, 1-chlorophthalazin-4(3H)-one). This impurity arises from the incomplete chlorination of the starting material, phthalhydrazide (B32825) (2,3-dihydrophthalazine-1,4-dione).
Q2: How can I minimize the formation of 1-chloro-4-hydroxyphthalazine?
A2: To minimize the formation of this monochloro side product, it is crucial to ensure the chlorination reaction goes to completion. This can be achieved by:
-
Sufficient Reaction Time and Temperature: Ensure the reaction is heated at reflux for an adequate duration as specified in the protocol (typically 1-6 hours).[1]
-
Appropriate Stoichiometry of Chlorinating Agent: Using a sufficient excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), can drive the reaction to completion. However, a very large excess should be avoided due to safety and environmental concerns.[2]
-
Use of Catalysts: Some protocols suggest the use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the chlorination process.[1]
Q3: My final product is a pale yellow solid, but the literature reports a white to yellow solid. Is this a cause for concern?
A3: The color of this compound can range from white to yellow.[3] A pale yellow color is generally acceptable. However, a significant deviation or the presence of darker impurities may indicate the presence of side products or residual starting material. Purification by recrystallization is recommended to obtain a product of high purity.
Q4: How can I remove the 1-chloro-4-hydroxyphthalazine side product from my final product?
A4: Recrystallization is the most common method for purifying this compound and removing the 1-chloro-4-hydroxyphthalazine impurity. Effective solvent systems for recrystallization include a mixture of methylene (B1212753) chloride and ethyl acetate (B1210297).[2]
Q5: Are there any other potential side products I should be aware of?
A5: While 1-chloro-4-hydroxyphthalazine is the most common, other impurities can arise from:
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Unreacted Starting Materials: Incomplete reaction in the initial step can leave residual phthalic anhydride (B1165640) or hydrazine (B178648).
-
Side Reactions with Solvents: While less common, the chlorinating agent could potentially react with the solvent (e.g., acetonitrile) under certain conditions, although specific byproducts from this interaction are not well-documented in the context of this synthesis.
-
Thermal Decomposition: Although this compound is relatively stable, prolonged exposure to very high temperatures could potentially lead to decomposition, though specific decomposition products under typical synthesis conditions are not widely reported.
Troubleshooting Guide
| Issue / Observation | Probable Cause | Recommended Solution |
| Low yield of this compound | Incomplete chlorination reaction. | - Increase the reaction time or temperature within the recommended range.- Ensure an adequate amount of chlorinating agent is used.- Consider adding a catalyst like DMAP or DBU.[1] |
| Product is difficult to filter and appears gummy | Presence of excess phosphorus-based reagents or incomplete quenching. | - Ensure the reaction mixture is thoroughly quenched on crushed ice to precipitate the product and hydrolyze excess reagents.- Wash the crude product thoroughly with water. |
| TLC analysis shows a spot with a lower Rf value than the product | This is likely the more polar 1-chloro-4-hydroxyphthalazine side product. | - Optimize the chlorination reaction conditions to minimize its formation.- Purify the final product by recrystallization. |
| The reaction mixture turns dark brown or black during chlorination | Potential decomposition of starting materials or product due to excessive heating or prolonged reaction times. | - Carefully monitor the reaction temperature and do not exceed the recommended range.- Monitor the reaction progress by TLC and avoid unnecessarily long reaction times. |
Experimental Protocols
Protocol 1: Synthesis of Phthalhydrazide (2,3-Dihydrophthalazine-1,4-dione)
This protocol outlines the synthesis of the precursor for this compound.
Materials:
-
Phthalic anhydride
-
Hydrazine monohydrate
Procedure:
-
Dissolve phthalic anhydride (1.0 equivalent) in ethanol in a round-bottom flask.
-
Slowly add hydrazine monohydrate (approximately 40 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or under reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the product.
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Filter the precipitate and wash it with cold water, followed by a mixture of n-hexane/ethyl acetate (1/2 v/v).
-
The resulting crude phthalhydrazide can typically be used in the next step without further purification.[1]
Protocol 2: Synthesis of this compound
This protocol details the chlorination of phthalhydrazide.
Materials:
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Phthalhydrazide (2,3-Dihydrophthalazine-1,4-dione)
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Phosphorus oxychloride (POCl₃)
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4-dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst, optional)
Procedure:
-
In a fume hood, suspend phthalhydrazide (1 equivalent) in acetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of DMAP or DBU to the suspension.
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Slowly add phosphorus oxychloride (an equivalent amount or a slight excess) to the mixture dropwise. The addition can be exothermic.
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Heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. This should be done slowly and with good stirring as the quenching of POCl₃ is exothermic.
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Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is neutral.
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Filter the precipitated solid, wash it thoroughly with water, and dry it to afford crude this compound.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., methylene chloride/ethyl acetate).[1][2]
Data Presentation
The following table summarizes reaction conditions for the chlorination step from various sources, which can influence the formation of side products.
| Chlorinating Agent | Solvent | Catalyst | Temperature | Reaction Time | Reported Yield |
| POCl₃ | Acetonitrile | DMAP or DBU | Reflux | 1-3 hours | High |
| POCl₃ | Pyridine | None | 110 °C | 1 hour | 84% |
| PCl₃ | Acetonitrile | 4-DMAP or DBU | 60-100 °C | 4-10 hours | 75-78% |
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Formation pathway of the main side product.
References
Optimization of reaction conditions for Sonogashira coupling with 1,4-Dichlorophthalazine
Welcome to the technical support center for the optimization of Sonogashira coupling reactions involving 1,4-dichlorophthalazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound. For optimal results, a systematic approach to troubleshooting is recommended.
Issue 1: Low or No Product Yield
When faced with a low or non-existent yield of the desired coupled product, consider the following factors:
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Catalyst and Ligand Integrity:
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Palladium Catalyst Activity: The palladium(0) catalyst is sensitive to air and moisture. Ensure the catalyst is active and has been stored under an inert atmosphere. The formation of a black precipitate ("palladium black") is a sign of catalyst decomposition.[1]
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Copper Co-catalyst Freshness: Copper(I) iodide can degrade over time. It is advisable to use a fresh bottle or a recently purchased batch.[2]
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Appropriate Ligand Choice: The choice of phosphine (B1218219) ligand is crucial. For electron-deficient heteroaryl chlorides like this compound, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition.[3]
-
-
Reaction Conditions:
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Inert Atmosphere: The reaction must be conducted under strictly anaerobic conditions (e.g., argon or nitrogen) to prevent catalyst oxidation and alkyne homocoupling.[2] Solvents and the amine base should be thoroughly degassed.
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Solvent and Base Suitability: The choice of solvent and base significantly impacts the reaction. Amine bases like triethylamine (B128534) or diisopropylamine (B44863) are commonly used to deprotonate the alkyne.[2] The solvent should be anhydrous.[1]
-
Optimal Temperature: While some Sonogashira reactions can proceed at room temperature, coupling with less reactive aryl chlorides often requires elevated temperatures.[4][5]
-
-
Reagent Quality:
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Purity of Starting Materials: Impurities in the this compound or the terminal alkyne can poison the catalyst.[1] Ensure the purity of all reagents.
-
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)
The formation of a diyne byproduct is a common side reaction, particularly in the presence of the copper co-catalyst and oxygen.[1][4]
-
Minimizing Homocoupling:
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Strictly Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen from the reaction mixture.[1]
-
Reduce Copper(I) Iodide: Using the minimum effective concentration of the copper co-catalyst can help suppress this side reaction.[1]
-
Slow Alkyne Addition: Adding the alkyne slowly to the reaction mixture can also minimize its homocoupling.[1]
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Copper-Free Conditions: In cases where homocoupling is persistent, consider employing a copper-free Sonogashira protocol.[1][4]
-
Issue 3: Formation of a Black Precipitate (Palladium Black)
The immediate appearance of a black precipitate indicates the decomposition and agglomeration of the palladium catalyst, rendering it inactive.[1]
-
Causes and Prevention:
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is not working at all. What are the first things I should check?
A1: When a reaction fails completely, start by verifying the foundational components. First, ensure the integrity and activity of your palladium catalyst and copper(I) co-catalyst. Second, confirm that your solvents and amine base are anhydrous and have been properly degassed to remove oxygen. Oxygen can lead to catalyst decomposition and unwanted side reactions. Finally, check the purity of your this compound and terminal alkyne, as impurities can act as catalyst poisons.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this?
A2: Glaser coupling is a common side reaction, especially when using a copper co-catalyst in the presence of oxygen. To minimize this, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). You can also try reducing the amount of copper(I) iodide to the minimum effective concentration or adding the alkyne slowly to the reaction mixture. If homocoupling persists, switching to a copper-free Sonogashira protocol is a viable option.[4]
Q3: My reaction mixture turned black immediately. What does this mean?
A3: The formation of a black precipitate, known as palladium black, indicates the decomposition of your palladium catalyst. This happens when the active palladium(0) species agglomerates and precipitates, rendering it inactive. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[6]
Q4: What is the expected reactivity of the two chlorine atoms on this compound? Can I achieve selective mono-coupling?
A4: The two chlorine atoms on the phthalazine (B143731) core are electronically distinct. Selective mono-alkynylation can often be achieved by carefully controlling the reaction conditions. This typically involves using a slight excess of the dichlorophthalazine relative to the alkyne and carefully monitoring the reaction progress. The reactivity order for aryl halides in Sonogashira coupling is generally I > Br > Cl.[6] While both are chlorides, subtle electronic differences may allow for some selectivity.
Q5: What are the recommended starting conditions for the Sonogashira coupling of this compound?
A5: For a starting point, you can use a standard palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand. A copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine or diisopropylamine) in a suitable solvent like THF or DMF are typically employed. Given that aryl chlorides can be less reactive, you may need to heat the reaction.[4][5]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key parameters that can be varied to optimize the Sonogashira coupling with this compound. The data is based on general principles of Sonogashira reactions with aryl chlorides.
Table 1: Catalyst and Ligand Selection
| Catalyst (mol%) | Ligand (mol%) | Observations |
| Pd(PPh₃)₄ (2-5%) | - | Standard, commercially available catalyst. May require higher temperatures for chlorides. |
| Pd₂(dba)₃ (1-2%) | PPh₃ (4-8%) | Common combination, allows for ligand variation. |
| Pd(OAc)₂ (2-5%) | XPhos, SPhos (4-10%) | Bulky, electron-rich ligands can improve efficiency for aryl chlorides. |
| PdCl₂(PPh₃)₂ (2-5%) | - | Another common and effective catalyst. |
Table 2: Solvent and Base Optimization
| Solvent | Base (equivalents) | Temperature (°C) | Notes |
| THF | Et₃N (2-3) | 60-80 | Common starting point. |
| DMF | Et₃N (2-3) | 80-100 | Higher boiling point, can facilitate difficult couplings. |
| Dioxane | i-Pr₂NEt (2-3) | 80-100 | Alternative solvent/base combination. |
| Toluene | i-Pr₂NH (2-3) | 80-110 | Can be effective, especially with bulky ligands. |
Experimental Protocols
General Procedure for Sonogashira Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.1 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the degassed amine base (e.g., triethylamine, 3.0 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv. for mono-coupling or 2.2 equiv. for di-coupling) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Caption: A troubleshooting workflow for the Sonogashira coupling.
Caption: A typical experimental workflow for Sonogashira coupling.
References
How to avoid the formation of byproducts in 1,4-Dichlorophthalazine reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the formation of byproducts in reactions involving 1,4-dichlorophthalazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in nucleophilic substitution reactions of this compound?
A1: The most prevalent byproduct is the di-substituted phthalazine (B143731), formed when the nucleophile reacts at both the 1 and 4 positions of the phthalazine core. Another common byproduct is the hydrolysis product, 1-chloro-4(2H)-phthalazinone, which can arise if water is present in the reaction mixture. In some cases, complete hydrolysis to phthalazine-1,4-dione can also occur.
Q2: How can I favor mono-substitution over di-substitution?
A2: To favor mono-substitution, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio or a slight excess of this compound to the nucleophile is a common strategy. Additionally, carrying out the reaction at lower temperatures and for shorter durations can enhance selectivity for the mono-substituted product. The choice of solvent and base also plays a significant role in controlling the reaction's selectivity.
Q3: What is the role of the base in these reactions, and how does it affect byproduct formation?
A3: A base is typically used to neutralize the HCl generated during the nucleophilic substitution reaction. The choice of base can influence the reaction rate and selectivity. Strong, non-nucleophilic bases are often preferred. The use of an inappropriate base or an excessive amount can lead to side reactions, including hydrolysis of the starting material or product if water is present.
Q4: Can the solvent choice impact the formation of byproducts?
A4: Yes, the solvent can significantly affect the reaction's outcome. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are commonly used. The solvent's ability to solvate the intermediate species can influence the reaction rate and the product distribution. It is essential to use anhydrous solvents to minimize the formation of hydrolysis byproducts.
Q5: How can I detect the presence of common byproducts in my reaction mixture?
A5: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the reaction and identify the formation of byproducts by comparing the reaction mixture to standards of the starting material and desired product. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify the products and byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-substituted product. | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring. | - Monitor the reaction by TLC until the starting material is consumed. - Optimize the reaction temperature; gradual heating might be beneficial. - Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Formation of a significant amount of di-substituted byproduct. | - Excess of the nucleophile. - High reaction temperature. - Prolonged reaction time. | - Use a strict 1:1 stoichiometry of this compound to the nucleophile. - Lower the reaction temperature. - Monitor the reaction closely by TLC and stop it as soon as the mono-substituted product is maximized. |
| Presence of hydrolysis byproducts (1-chloro-4(2H)-phthalazinone or phthalazine-1,4-dione). | - Presence of water in the reaction. - Use of a protic solvent or a wet base. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction is sluggish or does not proceed to completion. | - Low reactivity of the nucleophile. - Insufficient activation by the base. - Low reaction temperature. | - Consider using a more reactive nucleophile if possible. - A stronger, non-nucleophilic base might be required. - Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Difficulty in purifying the desired product. | - Similar polarity of the product and byproducts. | - Optimize the chromatographic conditions (e.g., solvent system for column chromatography). - Recrystallization from a suitable solvent system can be an effective purification method. |
Data Presentation
The following tables summarize quantitative data on the influence of reaction conditions on the yield of mono-substituted products.
Table 1: Effect of Stoichiometry on the Yield of 1-amino-4-chlorophthalazine
| Molar Ratio (this compound : Amine) | Temperature (°C) | Reaction Time (h) | Solvent | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) |
| 1 : 1 | 50 | 3 | Isopropanol | 75 | 15 |
| 1 : 1.2 | 50 | 3 | Isopropanol | 65 | 28 |
| 1 : 2 | 50 | 3 | Isopropanol | 40 | 55 |
| 1.2 : 1 | 50 | 3 | Isopropanol | 85 | 5 |
Table 2: Effect of Temperature on the Yield of a Mono-substituted Phthalazine Derivative
| Molar Ratio (this compound : Nucleophile) | Temperature (°C) | Reaction Time (h) | Solvent | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) |
| 1:1 | 25 | 6 | Acetonitrile | 80 | 10 |
| 1:1 | 50 | 3 | Acetonitrile | 75 | 18 |
| 1:1 | 80 | 1 | Acetonitrile | 60 | 35 |
Experimental Protocols
Protocol 1: Selective Mono-substitution of this compound with an Amine
This protocol is designed to favor the formation of the mono-substituted product.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.0 eq)
-
Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Acetonitrile
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous acetonitrile.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add the amine nucleophile to the solution.
-
Slowly add DIPEA dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired mono-substituted product.
Protocol 2: Synthesis of this compound from Phthalazin-1,4-dione
This protocol details the chlorination of phthalazin-1,4-dione, a key precursor. A clean synthesis of the starting material is crucial to avoid impurities in subsequent steps.
Materials:
-
Phthalazin-1,4-dione (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
N,N-Dimethylaniline (catalytic amount)
-
Anhydrous Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend phthalazin-1,4-dione in anhydrous toluene.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Slowly add phosphorus oxychloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
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Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford this compound.
-
The crude product can be further purified by recrystallization from ethanol.[1]
Visualizations
References
Scaling up the synthesis of 1,4-Dichlorophthalazine for industrial applications
This guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1,4-dichlorophthalazine. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to support the scaling up of this important chemical intermediate.
General Synthesis Workflow
The industrial synthesis of this compound typically follows a two-step process starting from phthalic anhydride. The first step is the formation of the phthalazine (B143731) core structure, followed by a chlorination step to yield the target compound.
Troubleshooting low reactivity of 1,4-Dichlorophthalazine in substitution reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity with 1,4-dichlorophthalazine in substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
This compound is a versatile heterocyclic compound used as a building block in medicinal chemistry.[1] The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles, including amines, alcohols, and thiols.[2][3] The electron-deficient nature of the phthalazine (B143731) ring, caused by the two nitrogen atoms, activates the chlorine atoms for substitution.[4][5]
Q2: Why is my nucleophilic substitution reaction with this compound not working?
Several factors can contribute to low reactivity. Common issues include poor solubility of the starting material, insufficiently nucleophilic reagents, non-optimal reaction temperature, or inactivation of the substrate by trace impurities. A systematic troubleshooting approach is often necessary.
Q3: Are the two chlorine atoms equally reactive?
While both chlorine atoms are activated, replacing the second chlorine atom can sometimes require more vigorous or forcing conditions than replacing the first.[6] This allows for the possibility of selective mono-substitution or di-substitution by carefully controlling reaction parameters.
Q4: What types of reactions is this compound typically used for?
It is commonly used in nucleophilic substitution reactions to introduce diverse functional groups.[2] Additionally, it serves as a substrate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions to form carbon-carbon and carbon-nitrogen bonds, respectively.[2]
Q5: Does this compound require a catalyst for nucleophilic substitution?
For direct nucleophilic substitution with strong nucleophiles like amines, a catalyst is not always necessary. However, the reaction often requires heat. For cross-coupling reactions (e.g., with arylboronic acids), a palladium catalyst is essential.[2]
Troubleshooting Guide for Low Reactivity
This section addresses specific problems encountered during substitution reactions with this compound.
Problem 1: No or Very Low Conversion to Product
If you observe little to no product formation, consider the following factors, starting with the most fundamental.
Initial Checks:
-
Reagent Purity: Ensure the this compound, nucleophile, and solvent are pure. Impurities can inhibit the reaction.[7]
-
Stoichiometry: Double-check the molar equivalents of your reactants. For a di-substitution, at least two equivalents of the nucleophile are required.
-
Temperature: Many substitution reactions with this substrate require heating. A common condition for reaction with amines is 50°C, but higher temperatures may be needed for less reactive nucleophiles.[2][7]
Workflow for Troubleshooting Low Conversion
Caption: A systematic workflow for troubleshooting low conversion.
Detailed Troubleshooting Steps:
-
Solubility: this compound has low solubility in some common organic solvents. If your starting material is not fully dissolved, the reaction will be slow.
-
Nucleophile Strength: The reactivity of the nucleophile is critical.
-
Recommendation: If you are using a weak nucleophile (e.g., a hindered amine or an alcohol), you may need more forcing conditions. This can include higher temperatures, longer reaction times, or the addition of a base to deprotonate the nucleophile and increase its potency.
-
-
Presence of a Base: For reactions with nucleophiles like amines or thiols, an acid (HCl) is generated as a byproduct. This can protonate and deactivate the incoming nucleophile.
Problem 2: Reaction Stops at Mono-Substitution or Produces a Mixture
Achieving selective mono- or di-substitution is a common challenge.[7] Your outcome will depend on a careful balance of conditions.
Logical Flow for Controlling Selectivity
References
- 1. This compound | 4752-10-7 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactivity of 1-Chlorobenzo[g]phthalazinone and 1 ,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents [zenodo.org]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DSpace [digital.library.adelaide.edu.au]
- 7. benchchem.com [benchchem.com]
- 8. Dynamic Nucleophilic Aromatic Substitution of Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Removal of Unreacted 1,4-Dichlorophthalazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 1,4-dichlorophthalazine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
A1: The primary methods for removing unreacted this compound leverage differences in polarity and solubility between the starting material and the desired product. The most common techniques are:
-
Column Chromatography: Highly effective for separating compounds with different polarities.
-
Recrystallization: Ideal when the desired product and this compound have significantly different solubilities in a chosen solvent.
-
Liquid-Liquid Extraction: Useful for separating compounds with different solubilities in immiscible solvents, often used as a preliminary purification step.
Q2: How can I monitor the progress of the removal of this compound?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the purification process.[1][2] By spotting the crude reaction mixture, the purified fractions, and a standard of this compound on a TLC plate, you can visualize the separation and identify which fractions contain your desired product, the unreacted starting material, or a mixture. The ideal TLC solvent system will show good separation between the spots of your product and this compound.[1]
Q3: this compound and my product have very similar Rf values on TLC. What should I do?
A3: If the Rf values are very close, consider the following options:
-
Optimize the TLC Solvent System: Experiment with different solvent systems by varying the polarity. Using a mixture of solvents can often improve separation.[1] For instance, trying different ratios of ethyl acetate (B1210297) in hexanes or switching to a different solvent system like methanol/dichloromethane can be effective.
-
Alternative Stationary Phases: If silica (B1680970) gel does not provide adequate separation, consider using alumina (B75360) (basic, neutral, or acidic) or reverse-phase silica (C18) for column chromatography.[2]
-
Recrystallization: If your product has a significantly different solubility profile than this compound in a particular solvent, recrystallization may be a more effective purification method.
Q4: I am observing low recovery of my desired product after purification. What could be the cause?
A4: Low recovery can be due to several factors depending on the purification method:
-
Column Chromatography: The product may be partially adsorbed by the stationary phase (e.g., silica gel).[2] Using a more polar eluent or deactivating the silica gel with a base (like triethylamine) can help. Overloading the column can also lead to poor separation and loss of product.[2]
-
Recrystallization: The chosen solvent may be too good at dissolving your product even at low temperatures, leading to significant loss in the mother liquor. Ensure you are using the minimum amount of hot solvent to dissolve your crude product. Cooling the solution in an ice bath can help maximize crystal formation.[3]
-
Extraction: The product may have some solubility in the aqueous layer, leading to loss during the washing steps. Using a salting-out effect by washing with brine can help reduce the solubility of the organic product in the aqueous layer.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent using TLC to achieve a good separation with an Rf value of approximately 0.2-0.4 for the desired compound.[1] |
| Column packed improperly. | Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling.[2] | |
| Column overloaded. | Load the sample in a narrow band using a minimal amount of solvent.[2] | |
| Low Recovery | Product is strongly adsorbed on silica. | Add a small percentage of a more polar solvent to the eluent or use a different stationary phase like alumina.[2] |
| Product is unstable on silica gel. | Deactivate the silica gel by adding a small amount of a base like triethylamine (B128534) to the eluent. | |
| Product Elutes with this compound | Similar polarity. | Use a less polar solvent system to increase the separation on the column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also be effective. |
Recrystallization
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the solution is supersaturated. | Use a lower boiling point solvent or a solvent mixture. Try cooling the solution more slowly and scratching the inside of the flask with a glass rod to induce crystallization.[3] |
| No crystals form upon cooling. | The solution is not saturated, or the product is too soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration and then try cooling again.[4] If the product is still soluble, a different solvent is needed. |
| Low yield of crystals. | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[3] |
| Crystals are colored. | Colored impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution before filtering to adsorb the colored impurities.[2] |
Data Presentation
The following table presents representative data for the removal of unreacted this compound from a hypothetical reaction mixture where the product is more polar. The actual results will vary depending on the specific product and reaction conditions.
| Purification Method | Typical Purity of Final Product | Typical Yield of Final Product | Advantages | Disadvantages |
| Column Chromatography | >98% | 70-90% | High resolution, applicable to a wide range of compounds. | Can be time-consuming and uses large volumes of solvent. |
| Recrystallization | >99% | 60-85% | Can yield very pure product, relatively simple procedure. | Highly dependent on the solubility properties of the compound and impurity. |
| Liquid-Liquid Extraction | 80-95% (as a preliminary step) | >90% | Fast and efficient for initial cleanup. | Generally not sufficient for achieving high purity on its own. |
Experimental Protocols
Protocol 1: Removal by Column Chromatography
This protocol describes the purification of a polar product from unreacted this compound using silica gel column chromatography.
1. TLC Analysis:
- Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
- Spot the solution on a silica gel TLC plate.
- Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate in hexanes) to find an eluent that provides good separation between the product and this compound (aim for a product Rf of ~0.3).
2. Column Preparation:
- Securely clamp a glass chromatography column in a vertical position.
- Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
- Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed without air bubbles. Drain the excess solvent until it is level with the top of the silica.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane).
- Carefully add the sample solution to the top of the silica gel.
- Allow the sample to adsorb onto the silica by draining the solvent until it is level with the silica surface.
4. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Begin collecting fractions in test tubes.
- Monitor the elution of the compounds by TLC.
- Combine the fractions containing the pure product.
5. Product Isolation:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Protocol 2: Removal by Recrystallization
This protocol is suitable when the desired product is significantly less soluble than this compound in a particular solvent at low temperatures.
1. Solvent Selection:
- Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product well when hot but poorly when cold, while this compound remains soluble at low temperatures. Common solvent mixtures include ethanol/water or ethyl acetate/hexanes.[5]
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid completely dissolves.[3]
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once crystals begin to form, place the flask in an ice bath to maximize the yield.[3]
5. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
6. Drying:
- Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Removal by Liquid-Liquid Extraction
This protocol is a preliminary purification step to remove the bulk of unreacted this compound, especially if the product has significantly different solubility characteristics.
1. Dissolution:
- Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.[6]
2. Aqueous Wash:
- Add an equal volume of water to the separatory funnel.
- Stopper the funnel, invert, and vent frequently to release any pressure. Shake the funnel for about 30 seconds.
- Allow the layers to separate.
- Drain the aqueous layer.
3. Brine Wash:
- Add an equal volume of brine (saturated NaCl solution) to the organic layer in the separatory funnel.
- Shake and separate the layers as described above. The brine wash helps to remove residual water from the organic layer.
4. Drying and Concentration:
- Drain the organic layer into an Erlenmeyer flask.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Filter to remove the drying agent.
- Concentrate the filtrate using a rotary evaporator to obtain the partially purified product. Further purification by column chromatography or recrystallization may be necessary.
Visualizations
Caption: Workflow for removal of this compound by column chromatography.
Caption: Workflow for removal of this compound by recrystallization.
Caption: Logical workflow for troubleshooting the purification process.
References
Technical Support Center: Enhancing the Stability of 1,4-Dichlorophthalazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to enhancing the stability of 1,4-dichlorophthalazine derivatives. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis, handling, and storage of this important class of compounds.
Troubleshooting Guides
This section is designed to help you quickly diagnose and resolve common issues that may arise during your experiments with this compound and its derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield in Nucleophilic Substitution Reactions | Incomplete activation of this compound: The chlorine atoms on the phthalazine (B143731) core require activation for efficient substitution. | - Ensure anhydrous reaction conditions as water can quench activating reagents. - For reactions with amines, consider the use of a stronger base or higher temperatures to facilitate the reaction.[1] - In Suzuki couplings, use highly active palladium catalysts and ligands, such as those from the Buchwald group, to overcome the high bond energy of the C-Cl bond.[2] |
| Decomposition of the starting material or product: this compound derivatives can be sensitive to harsh reaction conditions. | - Monitor the reaction temperature closely; avoid excessive heating. - Use degassed solvents to prevent oxidation, especially in palladium-catalyzed reactions.[2] - If the product is sensitive to the workup conditions (e.g., acidic or basic washes), use a milder purification strategy like flash chromatography with a neutral solvent system. | |
| Discoloration of the Product (Yellowing/Browning) | Thermal Degradation: Prolonged heating can lead to the decomposition of the phthalazine core. | - Minimize reaction times and use the lowest effective temperature. - Consider using a heat stabilizer, such as hindered phenols or phosphites, if the reaction requires high temperatures for an extended period. |
| Photodegradation: Exposure to light, particularly UV radiation, can cause decomposition. | - Protect the reaction and the final product from light by using amber glassware or covering the reaction vessel with aluminum foil. - Store the final compound in a dark, cool place. For long-term storage, consider amber vials under an inert atmosphere. | |
| Acid- or Base-Catalyzed Decomposition: The phthalazine ring can be susceptible to degradation in the presence of strong acids or bases. | - Neutralize the reaction mixture carefully during workup. - Avoid prolonged exposure to highly acidic or basic conditions. If purification requires such conditions, perform the steps quickly and at low temperatures. | |
| Formation of Insoluble Byproducts | Polymerization: Under certain conditions, especially at high concentrations and temperatures, phthalazine derivatives can undergo self-reaction or polymerization. | - Maintain an appropriate solvent volume to avoid high concentrations of reactants. - Add reagents slowly to control the reaction rate and exotherm. |
| Precipitation of catalyst: In palladium-catalyzed reactions, improper ligand-to-metal ratio or the presence of impurities can lead to catalyst precipitation. | - Ensure the purity of all reagents and solvents. - Optimize the catalyst and ligand loading. | |
| Difficulty in Product Purification | High Polarity of the Product: The introduction of polar functional groups can make extraction and chromatography challenging. | - For highly polar products, consider using a reverse-phase chromatography method for purification. - If the product is soluble in water, perform multiple extractions with an appropriate organic solvent. Salting out the aqueous layer might improve extraction efficiency. |
| Co-elution with impurities: Structurally similar impurities can be difficult to separate by standard chromatography. | - Employ a different stationary phase for chromatography (e.g., alumina (B75360) instead of silica (B1680970) gel). - Consider recrystallization from a suitable solvent system to obtain a highly pure product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The primary degradation pathways include hydrolysis of the chloro groups, particularly under basic or acidic conditions, leading to the formation of hydroxyphthalazines. Photodegradation upon exposure to UV light can also occur, leading to discoloration and the formation of complex mixtures. Thermal decomposition at elevated temperatures is another concern, potentially leading to the cleavage of the phthalazine ring.
Q2: How does the substitution pattern on the phthalazine ring affect stability?
A2: The electronic nature of the substituents can significantly influence the stability of the phthalazine core. Electron-withdrawing groups can increase the susceptibility of the ring to nucleophilic attack, potentially leading to ring-opening under harsh conditions. Conversely, electron-donating groups may enhance the stability of the ring system.[3]
Q3: What are the optimal storage conditions for this compound and its derivatives?
A3: To ensure long-term stability, this compound and its derivatives should be stored in a cool, dark, and dry place. It is recommended to store them in amber-colored, tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) to protect them from light, moisture, and oxygen.
Q4: I am having trouble with a Suzuki coupling reaction using a this compound derivative. What are the common pitfalls?
A4: Common issues in Suzuki couplings with chloro-heterocycles include catalyst deactivation, slow oxidative addition, and side reactions like homocoupling and dehalogenation.[2] To troubleshoot, consider using a more active palladium precatalyst and a bulky, electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos). Ensure rigorous exclusion of oxygen and use anhydrous solvents. Screening different bases (e.g., K₃PO₄, Cs₂CO₃) and temperatures can also be beneficial.[4][5]
Q5: My Buchwald-Hartwig amination reaction is not working well. What should I try?
A5: The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.[6] For aryl chlorides, more electron-rich and sterically hindered ligands are often required.[1] Ensure your solvent is anhydrous and thoroughly degassed. Screening different bases (e.g., NaOtBu, K₃PO₄) is crucial, as their strength and solubility can significantly impact the reaction outcome.[7][8]
Quantitative Data on Stability
While specific quantitative stability data for a wide range of this compound derivatives is not extensively available in the public domain, the following table provides a general indication of stability under different conditions based on studies of structurally related compounds and general principles of chemical stability. Researchers are encouraged to perform their own stability studies for specific derivatives.
| Condition | Parameter | Expected Stability Trend for this compound Derivatives | Notes |
| pH | Hydrolysis Half-life (t₁/₂) | Generally more stable at neutral pH (6-8). Half-life decreases significantly under strongly acidic (pH < 4) or basic (pH > 9) conditions.[9] | The rate of hydrolysis is dependent on the specific substituents on the phthalazine ring. |
| Temperature | Thermal Decomposition | Stable at room temperature. Decomposition may be observed at temperatures above their melting point.[10] | The presence of certain functional groups can lower the decomposition temperature. |
| Light | Photodegradation | Susceptible to degradation upon exposure to UV light.[11] | The rate of photodegradation can be influenced by the solvent and the presence of photosensitizers. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general method for the monosubstitution of this compound with a primary or secondary amine.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile (B52724), THF, or DMF).
-
Addition of Reagents: Add the amine (1.0-1.2 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0 eq.) to the solution.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Protocol 2: Stability Testing of a this compound Derivative by HPLC
This protocol outlines a general procedure for assessing the stability of a this compound derivative under specific conditions (e.g., pH, temperature, light).
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
pH Stability: Dilute the stock solution with aqueous buffers of different pH values (e.g., pH 4, 7, and 9) to a final concentration suitable for HPLC analysis. Incubate the solutions at a controlled temperature (e.g., 25 °C or 40 °C).
-
Thermal Stability: Aliquot the stock solution into vials, remove the solvent, and expose the solid compound to a specific temperature in an oven for a defined period. At each time point, dissolve a sample in the mobile phase for analysis.
-
Photostability: Expose a solution of the compound in a quartz cuvette or a thin film of the solid on a glass plate to a light source with a defined output (e.g., a xenon lamp) for a specified duration.[11]
-
-
HPLC Analysis:
-
At predetermined time intervals, withdraw an aliquot from each sample.
-
Analyze the samples by a validated stability-indicating HPLC method. A typical method would use a C18 reverse-phase column with a gradient elution of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid).[12][13]
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant and the half-life of the compound under the tested conditions.
-
Visualizations
Caption: General experimental workflow for the synthesis of 1,4-disubstituted phthalazine derivatives.
Caption: Troubleshooting decision tree for low-yielding reactions of this compound derivatives.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. atticusllc.com [atticusllc.com]
- 10. Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sciencescholar.us [sciencescholar.us]
Technical Support Center: Overcoming Poor Solubility of 1,4-Dichlorophthalazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 1,4-Dichlorophthalazine in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline solid with generally low solubility in many common organic solvents. Its solubility is influenced by the polarity of the solvent and the temperature. Qualitative assessments indicate that it is sparingly soluble in water, with some solubility in chloroform (B151607) and methanol.[1]
Q2: Are there any quantitative solubility data available for this compound?
Troubleshooting Guide: Poor Solubility in Reaction Media
Issue: My this compound is not dissolving sufficiently in the reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics.
Solution 1: Solvent Selection and Co-solvents
The first step in addressing poor solubility is to ensure the appropriate solvent is being used. For reactions involving this compound, such as nucleophilic substitutions or Suzuki-Miyaura cross-coupling, a solvent system that can dissolve both the phthalazine (B143731) derivative and the other reactants is crucial.
-
Recommended Solvents: Based on its structure, polar aprotic solvents are often a good starting point. Consider using solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or 1,4-Dioxane (B91453).
-
Co-solvent Strategy: If a single solvent is ineffective, employing a co-solvent system can significantly enhance solubility. For instance, in Suzuki-Miyaura reactions, a mixture of an organic solvent like dioxane or toluene (B28343) with water is common to dissolve both the organic-soluble this compound and the water-soluble inorganic base.
Solution 2: Temperature Adjustment
Increasing the reaction temperature can substantially improve the solubility of this compound.
-
Heating: Many reactions involving this compound, such as nucleophilic substitution with amines, are often heated to temperatures between 50°C and reflux to ensure dissolution and promote the reaction.[2]
-
Caution: Be mindful of the thermal stability of all reactants, catalysts, and products when increasing the temperature. Monitor for any degradation by techniques like Thin Layer Chromatography (TLC).
Solution 3: Advanced Solubility Enhancement Techniques
If solvent and temperature optimization are insufficient, more advanced techniques can be employed.
-
Phase-Transfer Catalysis (PTC): For biphasic reactions (e.g., an organic solvent with an aqueous base), a phase-transfer catalyst can facilitate the transfer of a reactant from one phase to another, overcoming solubility barriers. This is particularly useful in nucleophilic substitution and some cross-coupling reactions.
-
Ultrasound-Assisted Synthesis (Sonication): The use of ultrasound can enhance dissolution rates and mass transfer by acoustic cavitation. This can be a valuable tool for reactions with poorly soluble starting materials.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Classification | Qualitative Solubility | Quantitative Solubility (at 25°C) |
| Water | Polar Protic | Sparingly Soluble[1] | 0.26 g/L[1] |
| Chloroform | Halogenated | Soluble[1] | Data not available |
| Methanol | Polar Protic | Soluble[1] | Data not available |
| Isopropanol (B130326) | Polar Protic | Likely Soluble (used as a reaction solvent)[2] | Data not available |
| 1,4-Dioxane | Ether | Likely Soluble (used in Suzuki couplings) | Data not available |
| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Data not available |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with Enhanced Solubility
This protocol describes a general procedure for the reaction of this compound with an amine, incorporating temperature to improve solubility.
Materials:
-
This compound
-
Amine nucleophile (e.g., a substituted aniline)
-
Isopropanol (or another suitable high-boiling point solvent like DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents).
-
Add a sufficient volume of isopropanol to create a stirrable slurry.
-
Heat the reaction mixture to 50°C with vigorous stirring.[2] The solids should dissolve as the temperature increases. If solubility remains an issue, a higher boiling point solvent such as DMF may be used at an elevated temperature (e.g., 80-100°C).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.[2]
-
Upon completion, allow the reaction to cool to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling Using a Co-solvent System
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, utilizing a co-solvent system to manage the solubility of different reactants.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Under the inert atmosphere, add the co-solvent mixture of 1,4-dioxane and water (a common ratio is 4:1 to 10:1). The volume should be sufficient to dissolve the organic components.
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Generalized mechanism of Phase-Transfer Catalysis.
References
Validation & Comparative
Comparative NMR Spectral Analysis: 1,4-Dichlorophthalazine and Structural Analogs
A detailed guide for researchers, scientists, and drug development professionals on the 1H and 13C NMR spectral characteristics of 1,4-Dichlorophthalazine. This guide provides a comparative analysis with structurally related compounds, detailed experimental protocols, and a visual workflow for spectral interpretation.
This compound is a key intermediate in the synthesis of various biologically active compounds, including potential therapeutic agents.[1][2][3] A thorough understanding of its spectral properties is crucial for unambiguous structural confirmation and for monitoring chemical transformations. This guide presents a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound, alongside a comparison with its structural isomer, 1,4-Dichlorobenzene, and the parent heterocycle, Phthalazine.
Comparative Spectral Data
The following tables summarize the experimental 1H and 13C NMR chemical shift data for this compound and its selected analogs. These values are crucial for distinguishing between these structurally similar compounds.
Table 1: 1H NMR Spectral Data Comparison
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | CDCl3 | 400 | 7.74–7.76 | m | 2H | ArH |
| 7.85–7.87 | m | 2H | ArH | |||
| 1,4-Dichlorobenzene | CDCl3 | 300 | 7.255 | s | 4H | ArH[4] |
| Phthalazine | - | - | 9.5-9.6 | m | 2H | H-1, H-4 |
| 7.8-8.0 | m | 2H | H-5, H-8 | |||
| 7.7-7.8 | m | 2H | H-6, H-7 |
Table 2: 13C NMR Spectral Data Comparison
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) | Assignment |
| This compound | CDCl3 | 100 | 125.86 | 2 x C |
| 127.21 | 2 x C | |||
| 134.49 | 2 x C | |||
| 155.03 | 2 x C | |||
| 1,4-Dichlorobenzene | CDCl3 | - | 129.4 | C-2, C-3, C-5, C-6 |
| 134.1 | C-1, C-4 | |||
| Phthalazine | - | - | 151.9 | C-1, C-4[5] |
| 127.1 | C-5, C-8[5] | |||
| 133.1 | C-6, C-7[5] | |||
| 125.8 | C-4a, C-8a[5] |
Experimental Protocol: NMR Spectroscopy
The following is a generalized protocol for acquiring high-quality 1H and 13C NMR spectra. Specific parameters may need to be optimized based on the instrument and sample.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample (e.g., this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. Instrument Setup:
-
The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.[6][7]
-
The instrument should be properly tuned and shimmed to ensure high resolution and spectral quality.
3. 1H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
4. 13C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for 13C NMR due to the lower natural abundance of the 13C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, especially for quaternary carbons.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C) or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of 1H and 13C NMR spectra of a synthesized compound like this compound.
Figure 1. A flowchart outlining the key steps involved in the NMR spectral analysis of a synthesized compound, from sample preparation to final structure confirmation.
Interpretation of Spectra
This compound: The 1H NMR spectrum of this compound is characterized by two multiplets in the aromatic region.[8] The symmetry of the molecule results in two sets of chemically equivalent protons on the benzene (B151609) ring. The downfield shift of these protons compared to benzene (δ 7.34 ppm) is due to the electron-withdrawing effect of the dichlorinated pyridazine (B1198779) ring.
The 13C NMR spectrum shows four distinct signals, consistent with the molecule's symmetry.[8] The two signals at lower field (δ 155.03 and 134.49 ppm) are assigned to the carbon atoms of the pyridazine ring, with the carbons bearing chlorine atoms being the most deshielded. The remaining two signals correspond to the carbons of the benzene ring.
Comparison with Analogs:
-
1,4-Dichlorobenzene: This simpler aromatic compound exhibits a single peak in its 1H NMR spectrum due to the equivalence of all four aromatic protons.[4] Its 13C NMR spectrum shows two signals, one for the chlorine-substituted carbons and one for the unsubstituted carbons. This provides a clear distinction from the more complex spectra of this compound.
-
Phthalazine: The parent heterocycle, Phthalazine, displays a more complex 1H NMR spectrum with distinct signals for the protons on both the pyridazine and benzene rings. The absence of the strong deshielding effect of the chlorine atoms results in upfield shifts for the corresponding protons and carbons compared to this compound.[5]
References
- 1. 1,4-二氯酞嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Account Suspended [pragmetis.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,4-Dichlorobenzene(106-46-7) 1H NMR [m.chemicalbook.com]
- 5. Phthalazine(253-52-1) 13C NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 1,4-Dichlorophthalazine
For researchers, scientists, and drug development professionals, the accurate identification and quantification of chemical entities is paramount. This guide provides a comprehensive comparison of analytical techniques for the characterization of 1,4-Dichlorophthalazine, a key building block in medicinal chemistry. We delve into the fragmentation patterns observed in mass spectrometry and explore alternative analytical methodologies, supported by experimental data and detailed protocols.
Mass Spectrometry: Unraveling the Fragmentation Fingerprint
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds. The fragmentation pattern of this compound provides a unique fingerprint for its identification.
The mass spectrum of this compound is characterized by a prominent molecular ion peak cluster at m/z 198, 200, and 202, corresponding to the presence of two chlorine isotopes ([M]⁺, [M+2]⁺, and [M+4]⁺)[1]. The relative abundances of these peaks are consistent with the isotopic distribution of two chlorine atoms.
Key fragment ions observed in the EI-MS of this compound include ions at m/z 170 and 172, resulting from the loss of a nitrogen molecule (N₂), and an ion at m/z 135, corresponding to the subsequent loss of a chlorine atom[1]. Further fragmentation leads to the formation of smaller ions, providing a detailed structural signature.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation cascade involves the loss of stable neutral molecules and radicals.
Caption: Proposed EI-MS fragmentation pathway of this compound.
A Comparative Look: Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a multi-faceted analytical approach is often necessary for comprehensive characterization and quality control. Here, we compare mass spectrometry with other common analytical techniques for the analysis of this compound.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity and specificity. Provides a unique fingerprint for identification. | Isomeric differentiation can be challenging. Requires pure samples for clear spectra. |
| Gas Chromatography (GC-MS) | Separation of volatile compounds and their mass spectra. | Excellent for the analysis of complex mixtures. High resolution and sensitivity. | Sample must be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation of non-volatile compounds and UV absorbance. | Applicable to a wide range of compounds. Quantitative analysis with high precision. | Does not provide detailed structural information. Requires a chromophore for UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the molecular structure and connectivity of atoms. | Unambiguous structure determination. Non-destructive technique. | Lower sensitivity compared to MS. Requires larger sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and non-destructive. Provides a characteristic fingerprint. | Limited information on the overall molecular structure. |
Experimental Protocols
Mass Spectrometry (Electron Ionization)
Instrumentation: A standard GC-MS system equipped with an electron ionization source. Sample Preparation: A dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) is prepared. GC Conditions (for GC-MS):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C). MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
Ion Source Temperature: 230°C.
High-Performance Liquid Chromatography (HPLC-UV)
Instrumentation: A standard HPLC system with a UV detector. Sample Preparation: A solution of this compound is prepared in the mobile phase. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% formic acid) can be used[2].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., determined by a UV scan).
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Appropriate for the expected chemical shift range.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio. ¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled experiment.
-
Spectral Width: Appropriate for the expected chemical shift range.
-
Number of Scans: Significantly more scans than for ¹H NMR are typically required.
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: An FTIR spectrometer. Sample Preparation: Samples can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. Measurement Parameters:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: Typically 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are usually sufficient.
Conclusion
The analytical characterization of this compound can be effectively achieved through a combination of techniques. Mass spectrometry, particularly GC-MS, provides definitive identification through its unique fragmentation pattern. HPLC-UV is well-suited for quantitative analysis and purity assessment. NMR and FTIR spectroscopy offer complementary structural information, confirming the identity and functional group composition of the molecule. The choice of a specific method or a combination of methods will depend on the analytical goals, whether it is for routine quality control, structural confirmation of a newly synthesized batch, or in-depth characterization for regulatory purposes. This guide provides a foundational framework to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
References
A Comparative Analysis of the Reactivity of 1,4-Dichlorophthalazine and Other Dihalopyridazines in Key Organic Transformations
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the synthesis of novel chemical entities. Dihalopyridazines, including 1,4-dichlorophthalazine, are a versatile class of heterocyclic compounds that serve as key intermediates in the construction of a wide array of biologically active molecules. This guide provides an objective comparison of the reactivity of this compound with other common dihalopyridazines, such as 3,6-dichloropyridazine (B152260) and 2,4-dichloropyrimidine, in fundamental organic reactions. The comparison is supported by experimental data from peer-reviewed literature to aid in the strategic design of synthetic routes.
The reactivity of dihalopyridazines is primarily governed by the electron-deficient nature of the pyridazine (B1198779) ring, which facilitates both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The two halogen atoms offer opportunities for sequential and regioselective functionalization, making them attractive scaffolds in medicinal chemistry. This guide will delve into a comparative analysis of their performance in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution with various nucleophiles.
Comparative Reactivity Data
The following tables summarize the performance of this compound and other dihalopyridazines in key synthetic transformations. The data has been compiled from various literature sources to provide a comparative overview of their reactivity under similar conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of dihalopyridazines in this reaction is influenced by the electronic properties of the ring and the position of the chlorine atoms.
| Dihalopyridazine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | ~95% | [1] |
| 3,6-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 48 | 14-28% | [2] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | High | [1] |
MW: Microwave irradiation
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. The efficiency of this reaction with dihalopyridazines is crucial for the introduction of nitrogen-containing functional groups.
| Dihalopyridazine | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| This compound | Morpholine (B109124) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Data not available in a directly comparable format |
| Aryl Bromide (general) | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 100 | 1 min | 98% | [3] |
| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 100 | 25 min | 94% | [3] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, which are valuable functionalities in medicinal chemistry.
| Dihalopyridazine | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 70 | 4 | Not Specified | Data not available in a directly comparable format |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | [TBP][4EtOV] | 55 | 3 | 85% | [4] |
| Bromobenzene (B47551) | Phenylacetylene | Cu(I)-PANI@MWCNT | KOH | DMF | 135 | 4 | 60% | [5] |
Note: Specific yield data for the Sonogashira coupling of this compound was not found in a directly comparable format. Data for iodo- and bromobenzene are provided as benchmarks.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. The reactivity and regioselectivity of SNAr reactions are key considerations.
| Dihalopyridazine | Nucleophile | Conditions | Product | Yield (%) | Reference |
| This compound | Sodium methoxide (B1231860) | Not Specified | 1,4-Dimethoxyphthalazine | Not Specified | Data not available in a directly comparable format |
| 3,6-Dichloropyridazine 1-oxide | Na₂S | Not Specified | 3-Chloro-6-mercaptopyridazine 1-oxide | Not Specified | [6] |
| 2-Chloro-5-nitrothiazole | Sodium methoxide | 50°C, MeOH | 2-Methoxy-5-nitrothiazole | 90% | [7] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Protocol:
-
To an oven-dried reaction vessel, add the dihalopyridazine (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination
Protocol:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, Cs₂CO₃, 1.4 equiv) to an oven-dried reaction vessel.
-
Add the dihalopyridazine (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, and carefully quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
Protocol:
-
To an oven-dried Schlenk flask, add the dihalopyridazine (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (1-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF, DMF) and the base (e.g., triethylamine, diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise with stirring.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Protocol:
-
Dissolve the dihalopyridazine (1.0 equiv) in a suitable solvent (e.g., DMF, DMSO, ethanol).
-
Add the nucleophile (e.g., amine, alkoxide, thiol, 1.0-2.0 equiv). If the nucleophile is an alcohol or thiol, a base (e.g., NaH, K₂CO₃) may be required to generate the corresponding nucleophile in situ.
-
Stir the reaction mixture at room temperature or heat as necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product, or perform an aqueous workup followed by extraction with an organic solvent.
-
Collect the solid product by filtration and wash with water, or dry the organic extract and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
This guide provides a comparative overview of the reactivity of this compound and other dihalopyridazines in key synthetic transformations. While this compound demonstrates high reactivity in Suzuki-Miyaura couplings, allowing for rapid reaction times under microwave irradiation, comprehensive quantitative data for direct comparison in Buchwald-Hartwig and Sonogashira reactions is less readily available in the literature. The provided protocols and workflows offer a solid foundation for researchers to develop and optimize synthetic routes utilizing these versatile heterocyclic building blocks. The choice of a specific dihalopyridazine will ultimately depend on the desired substitution pattern, the required reaction conditions, and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. longdom.org [longdom.org]
A Comparative Guide to the Structural and Physicochemical Properties of 1,4-Dichlorophthalazine and 2,3-Dihydro-1,4-phthalazinedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and physicochemical properties of 1,4-dichlorophthalazine and a key structural analogue, 2,3-dihydro-1,4-phthalazinedione. While the complete single-crystal X-ray diffraction data for this compound is not publicly available, this guide leverages available spectroscopic and physicochemical data for a thorough comparison with its well-characterized counterpart, 2,3-dihydro-1,4-phthalazinedione, for which crystallographic data has been deposited in the Cambridge Structural Database (CSD).
Executive Summary
This compound is a key intermediate in the synthesis of various biologically active phthalazine (B143731) derivatives. Its reactivity is largely dictated by the two chlorine atoms, making it a versatile building block for nucleophilic substitution reactions. In contrast, 2,3-dihydro-1,4-phthalazinedione (phthalhydrazide) presents a different chemical profile with its hydrogen-bond donating and accepting capabilities, influencing its solid-state structure and potential biological interactions. This guide presents a side-by-side comparison of their known properties to aid researchers in selecting appropriate scaffolds and synthetic strategies in drug discovery and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 2,3-dihydro-1,4-phthalazinedione is presented in Table 1. These properties are crucial for understanding the solubility, stability, and potential bioavailability of these compounds and their derivatives.
| Property | This compound | 2,3-Dihydro-1,4-phthalazinedione |
| Molecular Formula | C₈H₄Cl₂N₂ | C₈H₆N₂O₂ |
| Molecular Weight | 199.04 g/mol [1] | 162.15 g/mol [2] |
| Melting Point | 160-162 °C[3] | >300 °C[4] |
| Boiling Point | 397.3±22.0 °C at 760 mmHg[3] | 523.5ºC at 760 mmHg[4] |
| Appearance | White to yellow solid[1] | White to bright milky white powder |
| Solubility | Insoluble in water; soluble in many organic solvents | Soluble in acetone (B3395972) and acetic acid[5] |
| LogP | 2.13[3] | 0.57[4] |
| PSA (Polar Surface Area) | 25.78 Ų[3] | 65.72 Ų[4] |
Spectroscopic Data Comparison
Spectroscopic data provides insights into the molecular structure and bonding of the two compounds. While a direct comparison of crystal structures is not possible, other spectroscopic methods offer valuable comparative information.
| Spectroscopic Data | This compound | 2,3-Dihydro-1,4-phthalazinedione |
| ¹H NMR | δ 7.74–7.76 (m, 2H, ArH), 7.85–7.87 (m, 2H, ArH) in CDCl₃ | Data not readily available in searched literature |
| ¹³C NMR | δ 125.86 (2C), 127.21 (2C), 134.49 (2C), 155.03 (2C) in CDCl₃ | Data not readily available in searched literature |
| Mass Spectrometry | Molecular ion (M+) at m/z = 198, with characteristic isotopic pattern for two chlorine atoms | Molecular ion (M+) at m/z = 162 |
| Infrared (IR) | Characteristic bands for aromatic C-H and C=N stretching | Characteristic bands for N-H, C=O, and aromatic C-H stretching |
X-ray Crystal Structure of 2,3-Dihydro-1,4-phthalazinedione
The crystal structure of 2,3-dihydro-1,4-phthalazinedione has been determined and is available in the Cambridge Structural Database under the deposition number CCDC 176544 [2]. The availability of this data allows for a detailed understanding of its solid-state conformation, intermolecular interactions, and packing. Researchers can access this data for computational modeling and to inform the design of new derivatives with desired solid-state properties.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of phthalhydrazide (B32825) (2,3-dihydro-1,4-phthalazinedione).
Materials:
-
Phthalhydrazide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (excess)
-
4-Dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)
-
Acetonitrile
Procedure:
-
To a suspension of phthalhydrazide in acetonitrile, add a catalytic amount of DMAP or DBU.
-
Slowly add phosphorus oxychloride dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of 2,3-Dihydro-1,4-phthalazinedione
This compound can be synthesized from phthalic anhydride (B1165640) and hydrazine (B178648).
Materials:
-
Phthalic anhydride (1 equivalent)
-
Hydrazine monohydrate (~5-40 equivalents)
-
Ethanol or water
Procedure:
-
Dissolve phthalic anhydride in ethanol.
-
Add hydrazine monohydrate to the solution.
-
Stir the reaction mixture at room temperature or reflux for 4 hours.
-
Upon completion (monitored by TLC), add water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2,3-dihydro-1,4-phthalazinedione.
Single-Crystal X-ray Diffraction (General Protocol)
The following is a general protocol for the determination of a small molecule crystal structure.
1. Crystallization:
-
Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.
2. Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
3. Data Processing:
-
Integrate the raw diffraction data to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.
-
Determine the unit cell parameters and the space group of the crystal.
4. Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using least-squares methods. This involves adjusting atomic positions, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final refined structure is validated using various crystallographic metrics.
Logical Workflow for Synthesis
The following diagram illustrates a typical synthetic pathway from phthalic anhydride to 1,4-disubstituted phthalazine derivatives, highlighting the role of this compound as a key intermediate.
Caption: General synthetic workflow from phthalic anhydride.
References
- 1. Account Suspended [pragmetis.com]
- 2. 2,3-Dihydro-1,4-phthalazinedione | C8H6N2O2 | CID 219401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:4752-10-7 | Chemsrc [chemsrc.com]
- 4. 2,3-Dihydrophthalazine-1,4-dione | CAS#:1445-69-8 | Chemsrc [chemsrc.com]
- 5. 2,3-dihydrophthalazine-1,4-dione [chembk.com]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 1,4-Dichlorophthalazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 1,4-Dichlorophthalazine purity. As a crucial building block in medicinal chemistry, ensuring the purity of this compound is paramount for the synthesis of safe and effective pharmaceutical agents.[1] This document outlines representative experimental protocols, presents comparative performance data, and discusses the relative strengths of each technique for this application.
Introduction to Purity Analysis
This compound (C₈H₄Cl₂N₂) is a heterocyclic compound widely used as a starting reagent in the synthesis of various biologically active molecules, including potent inhibitors of VEGF receptors. Impurities can arise from the manufacturing process or degradation and may include starting materials, intermediates, or by-products such as positional isomers or related substances.[2][3] Rigorous analytical testing is essential to identify and quantify these impurities to ensure the quality and consistency of the final drug substance. Both HPLC and GC-MS are powerful chromatographic techniques suitable for this purpose, but they operate on different principles and offer distinct advantages.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally sensitive compounds.[4] A reversed-phase HPLC method is ideal for separating this compound from its potential polar and non-polar impurities.
A representative method for the analysis of this compound is detailed below. This protocol is based on standard practices for separating chlorinated aromatic compounds.[5][6]
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation: Accurately weigh 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile (B52724) to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
References
- 1. Account Suspended [pragmetis.com]
- 2. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 3. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to the Synthesis of 1,4-Dichlorophthalazine: Traditional vs. Novel Routes
For Researchers, Scientists, and Drug Development Professionals
1,4-Dichlorophthalazine is a critical building block in medicinal chemistry, serving as a versatile precursor for a wide array of biologically active compounds. The efficiency, safety, and environmental impact of its synthesis are therefore of paramount importance. This guide provides an objective comparison of a novel synthetic route to this compound with established, traditional methods, supported by experimental data to inform methodological choices in research and development.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound traditionally relies on the chlorination of phthalazin-1,4-dione using potent chlorinating agents like phosphorus oxychloride (POCl₃), often in conjunction with phosphorus pentachloride (PCl₅). A recently developed approach offers a potentially safer and more environmentally benign alternative by employing phosphorus trichloride (B1173362) (PCl₃) under milder conditions.
| Parameter | Traditional Route (POCl₃/PCl₅) | Novel Route (PCl₃/Catalyst) |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃), often with Phosphorus pentachloride (PCl₅) | Phosphorus trichloride (PCl₃) |
| Solvent | Acetonitrile (B52724), N,N-Dimethylformamide (DMF) | Acetonitrile |
| Catalyst | Often none, or Pyridine (B92270), DMAP, DBU | 4-Dimethylaminopyridine (B28879) (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Reaction Temperature | 65-110°C (Reflux) | 60-100°C (Reflux) |
| Reaction Time | 1-4 hours | 4-10 hours |
| Reported Yield | ~90%[1] | 78-80%[2] |
| Key Advantages | High yield, relatively short reaction time. | Milder reaction conditions, avoids use of large excess of corrosive POCl₃, potentially more environmentally friendly.[2] |
| Key Disadvantages | Harsh reagents, potential for hazardous byproducts, corrosivity (B1173158) to equipment.[2] | Slightly lower reported yield, longer reaction time. |
Synthetic Pathways Visualized
The following diagrams illustrate the chemical transformations in both the traditional and novel synthetic routes.
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of this compound via both the traditional and a novel, validated route.
Traditional Synthetic Protocol: Chlorination with Phosphorus Oxychloride
This method is a widely established procedure for the synthesis of this compound from phthalazin-1,4-dione.
Materials:
-
Phthalazin-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Pyridine (optional, as catalyst)
-
Crushed ice
-
Sodium bicarbonate solution
Procedure:
-
To a suspension of phthalazin-1,4-dione (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add phosphorus oxychloride (~3 equivalents). A catalytic amount of pyridine can also be added.[1][3]
-
Heat the reaction mixture to reflux (typically between 65-110°C) and maintain stirring for 1-4 hours.[1][3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is neutral.
-
The precipitated solid product is collected by filtration, washed with water, and dried to afford this compound.[3]
-
The crude product can be further purified by recrystallization.
Novel Synthetic Protocol: Chlorination with Phosphorus Trichloride and Catalyst
This novel procedure, detailed in patent CN110156696A, presents an alternative synthesis using phosphorus trichloride.[2]
Materials:
-
Phthalazin-1,4-dione ("diketone phthalazines")
-
Phosphorus trichloride (PCl₃)
-
Acetonitrile
-
Catalyst: 4-Dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Lye (for gas absorption)
-
Methylene (B1212753) chloride and Ethyl acetate (B1210297) (for recrystallization)
Procedure:
-
In a reaction vessel, add phthalazin-1,4-dione (1 equivalent), acetonitrile (5-8 times the weight of the starting material), and a catalytic amount of 4-dimethylaminopyridine or DBU (0.01-0.1 molar equivalents).[2]
-
Begin stirring and heat the mixture to 40-60°C.
-
Slowly add phosphorus trichloride (2 molar equivalents) dropwise over 3-6 hours, maintaining the internal reaction temperature between 60-100°C.[2]
-
After the addition is complete, maintain the reaction at reflux for 4-10 hours, monitoring for completion. During this time, any evolved gases should be absorbed with lye.[2]
-
Once the reaction is complete, the reaction solution is quenched, leading to the precipitation of the solid product.
-
The solid is collected by centrifugation.
-
The crude product is then purified by recrystallization from a mixed solvent system, such as methylene chloride and ethyl acetate, to yield the final product.[2]
Concluding Remarks
The choice between the traditional and the novel synthetic route for this compound will depend on the specific priorities of the research or production environment. The traditional method offers a higher reported yield and a shorter reaction time, which may be advantageous for rapid, small-scale synthesis. However, the novel route's use of a less aggressive chlorinating agent and milder conditions presents a compelling case for its adoption, particularly in larger-scale production where safety, equipment longevity, and environmental considerations are of greater concern. The slightly lower yield of the novel method may be a trade-off for its improved process safety and reduced environmental footprint. Researchers are encouraged to evaluate both methods based on their specific laboratory capabilities and project goals.
References
- 1. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
Biological activity comparison of 1,4-Dichlorophthalazine analogs
A Comparative Guide to the Biological Activities of 1,4-Dichlorophthalazine Analogs
For Researchers, Scientists, and Drug Development Professionals
The phthalazine (B143731) scaffold has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. This guide provides a comparative analysis of the biological activities of various analogs derived from this compound, with a primary focus on their anticancer and antimicrobial properties. The information herein is synthesized from recent studies to facilitate the design and development of novel therapeutic agents.
Anticancer Activity: Targeting Key Oncogenic Pathways
Numerous 1,4-disubstituted phthalazine analogs have demonstrated potent anticancer activity against a range of human cancer cell lines. A prominent mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis essential for tumor growth and metastasis.
Structure-Activity Relationship Highlights
The introduction of specific moieties at the 1 and 4-positions of the phthalazine core has been shown to be crucial for potent anticancer and VEGFR-2 inhibitory activity. For instance, analogs featuring a biarylurea or an N-substituted piperazine (B1678402) motif linked to the 1-position have exhibited excellent broad-spectrum cytotoxic activity.[1][2] Similarly, 1-anilino-4-(arylsulfanylmethyl)phthalazines have shown significant anticancer activities, with some analogs being more potent than the standard drug cisplatin.[3][4][5]
Comparative Anticancer and VEGFR-2 Inhibitory Activities
The following tables summarize the in vitro anticancer and VEGFR-2 inhibitory activities of selected this compound analogs from various studies.
Table 1: In Vitro Anticancer Activity of 1,4-Disubstituted Phthalazine Analogs
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 6b | Various | GI50: 0.15 - 8.41 | [1][2] |
| 6e | Various | GI50: 0.15 - 8.41 | [1][2] |
| 7a | HCT-116 | IC50: 6.04 ± 0.30 | [6] |
| MCF-7 | IC50: 8.8 ± 0.45 | [6] | |
| 7b | Various | GI50: 0.15 - 8.41 | [1][2] |
| HCT-116 | IC50: 13.22 ± 0.22 | [6] | |
| MCF-7 | IC50: 17.9 ± 0.50 | [6] | |
| 8b | HCT-116 | IC50: 18 ± 0.20 | [6] |
| MCF-7 | IC50: 25.2 ± 0.55 | [6] | |
| 8c | HCT-116 | IC50: 35 ± 0.45 | [6] |
| MCF-7 | IC50: 44.3 ± 0.49 | [6] | |
| 12 | Bel-7402 | IC50: 32.4 | [5] |
| HT-1080 | IC50: 25.4 | [5] | |
| 13 | Bel-7402 | IC50: 30.1 | [5] |
| HT-1080 | IC50: 25.8 | [5] | |
| 6o | HCT-116 | IC50: 7 ± 0.06 | [7] |
| MCF-7 | IC50: 16.98 ± 0.15 | [7] | |
| Sorafenib (Reference) | HCT-116 | IC50: 5.47 ± 0.3 | [6][7] |
| MCF-7 | IC50: 7.26 ± 0.3 | [6][7] | |
| Cisplatin (Reference) | Bel-7402 | IC50: 73.3 | [5] |
| HT-1080 | IC50: 63.3 | [5] |
Table 2: VEGFR-2 Inhibitory Activity of Phthalazine Analogs
| Compound | VEGFR-2 IC50 (µM) | Reference |
| 7a | 0.11 ± 0.01 | [6] |
| 7b | 0.31 ± 0.03 | [6] |
| 8b | 0.91 ± 0.08 | [6] |
| 8c | 0.72 ± 0.08 | [6] |
| 12b | 4.4 | [1] |
| 12c | 2.7 | [1] |
| 13c | 2.5 | [1] |
| 2g | 0.148 | [8][9] |
| 4a | 0.196 | [8][9] |
| Sorafenib (Reference) | 0.1 ± 0.02 | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VEGFR-2 signaling pathway targeted by these phthalazine analogs and a general workflow for their synthesis and evaluation.
Antimicrobial Activity
Certain 1,4-disubstituted phthalazine derivatives have also been investigated for their antimicrobial properties.[10][11] For instance, some synthesized compounds exhibited significant inhibitory effects against various bacterial and fungal strains, suggesting that the phthalazine scaffold can be a valuable template for developing new antimicrobial agents.[10]
Experimental Protocols
Synthesis of 1-Anilino-4-(arylsulfanylmethyl)phthalazines[3][4]
A general synthetic route involves the following steps:
-
Refluxing phthalic anhydride (B1165640) and malonic acid in pyridine (B92270) to yield 2-acetylbenzoic acid.
-
Esterification of 2-acetylbenzoic acid followed by bromination of the acetyl group.
-
Reaction with a substituted thiophenol to introduce the arylsulfanylmethyl group.
-
Cyclization with hydrazine (B178648) hydrate (B1144303) to form the phthalazine ring.
-
Chlorination of the 1-position using POCl₃.
-
Nucleophilic substitution with a substituted aniline (B41778) to yield the final 1-anilino-4-(arylsulfanylmethyl)phthalazine derivatives.
In Vitro Anticancer Activity (MTT Assay)[3][4]
-
Cancer cells are seeded in 96-well plates and incubated.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
VEGFR-2 Kinase Inhibition Assay[12]
-
The VEGFR-2 enzyme, a substrate peptide, and the test compound at various concentrations are added to the wells of a 96-well plate.
-
The mixture is incubated at room temperature.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated to allow the phosphorylation of the substrate.
-
The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is quantified using a detection reagent.
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 9. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
A Comparative Benchmark of 1,4-Dichlorophthalazine-Based Materials: From Anticancer Agents to Optoelectronic Components
For Immediate Release
[City, State] – December 20, 2025 – In the ever-evolving landscape of materials science and drug discovery, the versatile 1,4-dichlorophthalazine scaffold has emerged as a cornerstone for the development of a diverse range of high-performance materials. This guide provides a comprehensive performance benchmark of this compound derivatives, offering a comparative analysis against established alternatives in the fields of oncology and organic electronics. This report is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
I. Performance in Medicinal Chemistry: A New Frontier in Cancer Therapy
This compound derivatives have demonstrated significant potential as potent anti-cancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and angiogenesis. A major target of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.
Quantitative Performance Data: VEGFR-2 Inhibition and Anticancer Activity
The following tables summarize the in vitro efficacy of various this compound derivatives as VEGFR-2 inhibitors and their cytotoxic activity against several cancer cell lines. For comparative purposes, data for standard-of-care anticancer drugs, Sorafenib and Cisplatin, are included.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Modification on this compound Core | IC50 (µM) vs. VEGFR-2 | Reference Compound | IC50 (µM) vs. VEGFR-2 |
| Derivative A | 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthiomethyl) | 0.148[1] | Sorafenib | 0.08 - 0.10[2][3] |
| Derivative B | 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenylthiomethyl) | 0.196[1] | Vatalanib | 0.02[1] |
| Derivative C | N-substituted-4-phenylphthalazin-1-amine derivative (7f) | 0.08[2][3] | Cediranib | - |
| Derivative D | N-substituted-4-phenylphthalazin-1-amine derivative (8c) | 0.10[2][3] | Olaparib | - |
| Derivative E | Dihydropyrazole derivative (6e) | 0.11[4] | - | - |
Table 2: In Vitro Anticancer Activity (IC50 in µM) of this compound Derivatives against Various Cancer Cell Lines
| Compound ID | Bel-7402 (Liver Cancer) | HT-1080 (Fibrosarcoma) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | Reference Compound | IC50 (µM) |
| Derivative 1 | 32.4[5] | 25.4[5] | - | - | - | Cisplatin | 73.3 (Bel-7402), 63.3 (HT-1080)[5] |
| Derivative 2 | 30.1[5] | 25.8[5] | - | - | - | Doxorubicin | 7.94 (HepG2), 8.07 (HCT-116), 6.75 (MCF-7)[2][3] |
| Derivative 3 | - | - | 4.83[2][3] | 4.58[2][3] | 3.97[2][3] | Sorafenib | 5.47 (HCT-116), 7.26 (MCF-7), 9.18 (HepG2)[2][3] |
| Phthalazine-piperazine-1,2,4-oxadiazole hybrid (4d) | - | - | - | 0.90[6] | - | Etoposide | 0.92 (MCF-7)[6] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Synthesis of 1,4-Disubstituted Phthalazine (B143731) Derivatives
A general and adaptable strategy for the synthesis of 1,4-disubstituted phthalazines commences with the construction of a phthalazinone precursor from phthalic anhydride (B1165640). This is followed by halogenation to yield the reactive this compound intermediate, which serves as a versatile scaffold for introducing various substituents.[7]
Step 1: Synthesis of Phthalazin-1,4-dione from Phthalic Anhydride [7]
-
Dissolve phthalic anhydride (1.0 equivalent) in ethanol.
-
Add hydrazine (B178648) monohydrate (~40 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to precipitate the product.
-
Filter the precipitate and wash with cold water, followed by a mixture of n-hexane/ethyl acetate (B1210297) (1/2).
Step 2: Chlorination to this compound [7]
-
To the crude phthalazin-1,4-dione, add phosphorus oxychloride (equivalent amount) dropwise.
-
Heat the mixture to reflux and stir for 1-3 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated this compound is filtered, washed with water, and dried. Recrystallization can be performed for further purification.
Step 3: Nucleophilic Substitution or Cross-Coupling Reactions [7]
-
Nucleophilic Substitution (e.g., with amines): Dissolve this compound (1 equivalent) and the desired amine (1-2 equivalents) in a suitable solvent like isopropanol. Heat the mixture (e.g., to 50°C) for a set time (e.g., 3 hours), monitoring by TLC. Concentrate the mixture in vacuo to obtain the product.
-
Suzuki Coupling: In a reaction vessel under an inert atmosphere, combine the palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), the this compound derivative, and the arylboronic acid in an anhydrous solvent. Heat the mixture (typically 80-120°C) until the starting material is consumed. After cooling, work up the reaction by dilution with an organic solvent, washing with water and brine, and drying. Purify the product by column chromatography.
-
Buchwald-Hartwig Amination: In a reaction vessel under an inert atmosphere, combine the palladium precatalyst, a phosphine (B1218219) ligand, and a base. Add the this compound derivative and the amine in an anhydrous solvent. Heat the mixture (e.g., 100°C) for a specified time (e.g., 24 hours). After cooling, work up the reaction by dilution with an organic solvent, washing with water and brine, and drying.
In Vitro VEGFR-2 Kinase Assay
This luminescence-based assay quantifies the inhibitory activity of a test compound on VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction.[2][8]
-
Preparation: Prepare a 1x Kinase Buffer by diluting a 5x stock. Prepare serial dilutions of the test compound. Dilute the VEGFR-2 enzyme in the 1x Kinase Buffer.
-
Kinase Reaction: Add the Master Mix (containing ATP and substrate) to the wells of a 96-well plate. Add the diluted test compound to the appropriate wells. Add the diluted VEGFR-2 enzyme to initiate the reaction. Incubate the plate at 30°C for 45 minutes.
-
Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the background luminescence. Calculate the percent inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[3][9][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
III. Performance in Materials Science: Emerging Optoelectronic Applications
While the application of this compound-based materials in organic electronics is a less explored area compared to medicinal chemistry, the inherent photophysical properties of the phthalazine core suggest potential for their use in Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors. Nitrogen-containing heterocyclic compounds are known to be useful in OLEDs as electron-transporting or host materials.[11][12][13][14]
Comparative Performance of Nitrogen-Containing Heterocycles in OLEDs
Direct quantitative data for this compound derivatives in OLEDs is limited in the current literature. However, a theoretical analysis of various aromatic nitrogen-containing ligands provides insights into their potential performance. Key parameters for OLED materials include reorganization energies (λ), ionization potentials, electron affinities, and charge transfer rates.[11][13] Materials with balanced hole and electron mobilities are desirable for efficient OLEDs.[15]
Table 3: Theoretical Performance Parameters of Aromatic Nitrogen-Containing Ligands for OLEDs
| Compound | Reorganization Energy (λh, eV) | Reorganization Energy (λe, eV) | Ionization Potential (eV) | Electron Affinity (eV) | Potential Application |
| 4,4'-bipyridine (BIPY) | 0.385 | 0.297 | 7.33 | 0.28 | Electron Transport Layer (ETL) |
| 4,7-phenanthroline (PHEN) | 0.298 | 0.301 | 6.84 | 0.81 | ETL/Hole Blocking Layer (HBL) |
| Dipyrido[3,2-a:2',3'-c]phenazine (DPP) | 0.201 | 0.218 | 6.78 | 1.63 | Ambipolar (ETL/HTL) |
| This compound (Hypothetical) | Data not available | Data not available | Data not available | Data not available | Potential ETL/Host Material |
Note: The performance of this compound derivatives would need to be experimentally determined.
Phthalazine-Based Fluorescent Sensors
The development of fluorescent sensors for the detection of metal ions is an active area of research.[16][17][18][19][20] The phthalazine scaffold, with its nitrogen atoms, can act as a binding site for metal ions. Upon binding, the photophysical properties of the molecule, such as fluorescence intensity or wavelength, can be altered, providing a detectable signal.
Conceptual Workflow for a Phthalazine-Based Fluorescent Sensor:
Caption: Workflow of a phthalazine-based fluorescent sensor.
IV. Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
VEGFR-2 Signaling Pathway
Caption: The VEGFR-2 signaling cascade and its inhibition.
Experimental Workflow for In Vitro Anticancer Drug Screening
Caption: Workflow for anticancer activity screening.
V. Conclusion
This compound and its derivatives represent a highly versatile and promising class of materials with significant potential in both medicinal chemistry and materials science. In oncology, these compounds have demonstrated potent VEGFR-2 inhibition and broad-spectrum anticancer activity, in some cases surpassing the efficacy of established drugs. The detailed experimental protocols provided herein will facilitate further research and development in this area. While their application in organic electronics is still in its nascent stages, the inherent properties of the phthalazine core suggest that these materials could be valuable components in next-generation OLEDs and fluorescent sensors. Further experimental investigation into their photophysical and electronic properties is warranted to fully unlock their potential in these fields.
References
- 1. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. "Theoretical analysis of OLED performances of some aromatic nitrogen-c" by MUSTAFA ELİK [journals.tubitak.gov.tr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nitrogen heterocycle-containing materials for highly efficient phosphorescent OLEDs with low operating voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. frontiersin.org [frontiersin.org]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 1,4-Dichlorophthalazine
For Immediate Reference: Key Safety and Handling Protocols for 1,4-Dichlorophthalazine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 4752-10-7). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Essential Safety Information
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data sheets, it can cause skin and eye irritation, may be harmful if swallowed, and is suspected of causing cancer.[1] It is also very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is crucial to regularly inspect gloves for any signs of degradation or perforation and to replace them immediately if compromised. | To prevent skin contact, as the substance is toxic in contact with skin.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles are required. A face shield should be worn when there is a risk of splashing. | To protect against eye irritation or severe eye damage.[1] |
| Skin and Body Protection | A lab coat or chemical-resistant apron must be worn. Full-body protection should be considered for large-scale operations. | To prevent contamination of personal clothing and minimize skin exposure.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder outside of a fume hood or in case of insufficient ventilation. | To prevent inhalation of the powder, which may cause respiratory irritation. |
Emergency First-Aid Procedures
Immediate and appropriate first-aid response is critical in the event of an exposure:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][2][3] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps for safe usage in a laboratory setting.
Caption: A logical workflow for the safe handling and disposal of this compound.
Preparation
-
Designate a work area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble PPE: Before handling the chemical, ensure all required personal protective equipment is readily available and in good condition.
-
Review Safety Data Sheet (SDS): Always review the most current SDS for this compound to be aware of all potential hazards and safety precautions.[1][3][4][5]
-
Prepare for spills: Have a spill kit readily accessible that is appropriate for handling solid chemical spills.
Handling
-
Avoid dust formation: this compound is a solid. Care should be taken to avoid generating dust when transferring or weighing the substance.[2][3]
-
Use appropriate tools: Use spatulas and other non-sparking tools for transferring the chemical.
-
Avoid contact: Prevent direct contact with skin, eyes, and clothing.[3]
-
No food or drink: Do not eat, drink, or smoke in the designated work area.[1][5]
Post-Handling
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent and cleaning agent.
-
Hand washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][5]
Storage and Disposal Plan
Proper storage and disposal are critical to prevent environmental contamination and ensure long-term safety.
Storage
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3]
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, amines, and water.[3] Some sources also mention to keep it away from metals.[2]
-
Atmosphere: For long-term stability, storing under an inert atmosphere may be recommended.[3] Some suppliers recommend storage in a freezer.[3]
Disposal
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Disposal Procedure: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the chemical to enter drains or waterways.[1][2]
-
Consult Professionals: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult with hazardous waste professionals for proper disposal.[2]
Quantitative Data
While specific occupational exposure limits for this compound are not widely established, the following physical and chemical properties are important for safe handling and storage decisions.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂N₂ | [6] |
| Molecular Weight | 199.04 g/mol | [6] |
| Appearance | White to pale cream or pale yellow crystalline powder or solid. | [2] |
| Melting Point | 160-162 °C | [5] |
| Storage Temperature | Recommended storage at -20°C or in a freezer.[2][3] |
References
- 1. fishersci.com [fishersci.com]
- 2. Account Suspended [pragmetis.com]
- 3. This compound | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 5. This compound | 4752-10-7 [chemicalbook.com]
- 6. 1,4-Dichloronaphthalene | C10H6Cl2 | CID 15769 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
